molecular formula C8H6FNO2S B1532501 5-Fluoro-2-(methylsulfonyl)benzonitrile CAS No. 1379097-18-3

5-Fluoro-2-(methylsulfonyl)benzonitrile

Cat. No.: B1532501
CAS No.: 1379097-18-3
M. Wt: 199.2 g/mol
InChI Key: VEHWTBKKGIZKET-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C8H6FNO2S and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHWTBKKGIZKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 5-Fluoro-2-(methylsulfonyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and establishes a self-validating system of protocols for confident structural confirmation.

Introduction: The Imperative of Structural Verification

This compound (C₈H₆FNO₂S) is a substituted aromatic compound featuring three key functional groups: a nitrile, a sulfone, and a fluorine atom. The precise arrangement of these groups on the benzene ring is critical to the molecule's reactivity and its utility as a building block in the synthesis of more complex bioactive molecules. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational requirement for its application in research and development. This guide will employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to build an unassailable structural proof.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): Confirming Molecular Weight and Key Fragmentation

Expertise & Experience: Electron Impact (EI) mass spectrometry is an excellent initial step for volatile, thermally stable small molecules. It provides two crucial pieces of information: the molecular weight and characteristic fragmentation patterns that offer clues to the molecule's constituent parts. For sulfones, a well-documented fragmentation pathway is the loss of sulfur dioxide (SO₂), which serves as a diagnostic marker.[1]

Protocol: Electron Impact Mass Spectrometry

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) is injected into the gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Analysis: The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each fragment is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data

m/z (Predicted)Interpretation
201Molecular Ion [M]⁺
137[M - SO₂]⁺
122[M - SO₂ - CH₃]⁺
108[M - SO₂ - CN]⁺
79[SO₂CH₃]⁺

Trustworthiness: The observation of a molecular ion at m/z 201 would confirm the elemental formula C₈H₆FNO₂S. The prominent peak corresponding to the loss of 64 mass units (SO₂) is a strong indicator of the methylsulfonyl group.[1] Further fragmentation provides additional corroboration of the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups. For this compound, we expect to see characteristic absorption bands for the nitrile (C≡N), sulfone (S=O), and aromatic C-F and C-H bonds. The C≡N stretch is particularly diagnostic due to its position in a relatively uncongested region of the spectrum.[2]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is acquired.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal, and the resulting spectrum is recorded.

Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibration Mode
~3100-3000Aromatic C-HStretching
~2230Nitrile (C≡N)Stretching[2]
~1600, ~1480Aromatic C=CStretching
~1320 and ~1150Sulfone (S=O)Asymmetric and Symmetric Stretching
~1250Aryl C-FStretching

Trustworthiness: The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[2] The two strong bands characteristic of the S=O stretches in a sulfone, combined with the C-F and aromatic C-H and C=C absorptions, provide a comprehensive functional group fingerprint that aligns with the proposed structure.

Definitive Elucidation: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. By integrating data from ¹H, ¹³C, and ¹⁹F NMR, we can definitively establish the connectivity and substitution pattern of the aromatic ring.

Workflow for NMR Analysis

NMR_Workflow cluster_1D 1D NMR Experiments cluster_interpretation Data Integration & Interpretation cluster_validation Structural Validation 1H_NMR ¹H NMR (Proton Environments & Coupling) Integration Integrate Chemical Shifts, Coupling Constants (J), and Integrals 1H_NMR->Integration 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->Integration 19F_NMR ¹⁹F NMR (Fluorine Environment & Coupling) 19F_NMR->Integration Structure_Proposal Propose Structure Integration->Structure_Proposal Final_Structure Final Confirmed Structure: This compound Structure_Proposal->Final_Structure

References

5-Fluoro-2-(methylsulfonyl)benzonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Locating Chemical Data

I'm currently engaged in a deep dive, specifically targeting the CAS number for 5-Flu oro-2-(methylsulfonyl)benzonitrile. My focus is on unearthing comprehensive technical data, encompassing chemical characteristics and synthesis pathways. This involves intensive Google searches, and my progress feels significant.

Initiating Data Collection

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Structuring the Guide Content

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I've also begun to explore and explain the causal relationships behind the synthesis routes and experimental choices. I'm focusing on providing specific reaction conditions and their underlying rationale, as well as detailing self-validating analytical protocols. I'm also preparing to synthesize the collected quantitative and qualitative information into tables and diagrams.

Defining the CAS Number

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Formulating the Synthesis

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An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-Fluoro-2-(methylsulfonyl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented in two primary stages, beginning with the strategic nucleophilic aromatic substitution on a readily available starting material, followed by a controlled oxidation to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also the underlying scientific rationale for the experimental choices.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the electron-withdrawing sulfonyl and nitrile groups, combined with the metabolic stability often conferred by the fluorine atom, makes this scaffold attractive for the design of targeted therapeutics. This guide will detail a reliable synthetic pathway, emphasizing safety, efficiency, and scalability.

Strategic Synthetic Approach

The most logical and widely applicable approach to the synthesis of this compound involves a two-step sequence starting from 2,4-difluorobenzonitrile. This strategy leverages the principles of nucleophilic aromatic substitution (SNAr) and selective oxidation.

The overall synthetic transformation can be visualized as follows:

Overall Synthesis 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile 5-Fluoro-2-(methylthio)benzonitrile 5-Fluoro-2-(methylthio)benzonitrile 2,4-Difluorobenzonitrile->5-Fluoro-2-(methylthio)benzonitrile Step 1: Nucleophilic Aromatic Substitution This compound This compound 5-Fluoro-2-(methylthio)benzonitrile->this compound Step 2: Oxidation

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile via Nucleophilic Aromatic Substitution

The initial step of this synthesis involves the selective displacement of a fluorine atom from 2,4-difluorobenzonitrile with a methylthio group. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, with the fluorine atom at the ortho position being the most activated and, therefore, the most likely to be displaced.

Mechanistic Insight

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed upon the attack of the nucleophile (in this case, the thiomethoxide ion) on the aromatic ring.[1] The negative charge is delocalized across the aromatic system and the electron-withdrawing nitrile group, which stabilizes the intermediate and facilitates the subsequent departure of the fluoride leaving group.

SNAr_Mechanism Start 2,4-Difluorobenzonitrile + NaSMe Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 5-Fluoro-2-(methylthio)benzonitrile + NaF Intermediate->Product Fluoride Elimination

Caption: Simplified workflow of the SNAr mechanism.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,4-Difluorobenzonitrile139.1110.0 g0.0719
Sodium Thiomethoxide70.095.54 g0.0791
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-difluorobenzonitrile (10.0 g, 0.0719 mol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Stir the solution at room temperature to ensure complete dissolution.

  • Carefully add sodium thiomethoxide (5.54 g, 0.0791 mol, 1.1 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 5-Fluoro-2-(methylthio)benzonitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Part 2: Oxidation of 5-Fluoro-2-(methylthio)benzonitrile to this compound

The second and final stage of the synthesis is the oxidation of the methylthio group to a methylsulfonyl group. This transformation is a crucial step that significantly alters the electronic properties of the molecule. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) being common and effective choices.[2][3] The use of at least two equivalents of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

Choice of Oxidizing Agent
  • m-CPBA: A widely used and generally reliable oxidizing agent for this transformation. It is soluble in many organic solvents, making the reaction setup straightforward.[2]

  • Oxone®: An inexpensive, stable, and environmentally benign oxidizing agent. It is typically used in a biphasic system or in polar solvents like methanol or aqueous acetonitrile.[3]

This guide will detail the procedure using m-CPBA due to its excellent reactivity and selectivity in this context.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Fluoro-2-(methylthio)benzonitrile169.21(from previous step)~0.0719
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.5735.0 g~0.156
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Thiosulfate Solution-As needed-

Procedure:

  • Dissolve the crude 5-Fluoro-2-(methylthio)benzonitrile from the previous step in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 35.0 g, ~0.156 mol, ~2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC to confirm the complete oxidation of the starting material and the intermediate sulfoxide.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove meta-chlorobenzoic acid.

  • Wash the organic layer with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Characterization

The final product, this compound (CAS No. 1379097-18-3)[4], should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Safety Considerations

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock.

  • Sodium thiomethoxide is corrosive and moisture-sensitive. Handle it in a dry environment and wear appropriate personal protective equipment.

  • Dichloromethane and N,N-dimethylformamide are hazardous solvents and should be handled in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The methodology is based on well-established chemical transformations and utilizes readily available reagents. This guide provides the necessary detail for researchers to successfully synthesize this important pharmaceutical intermediate, with an emphasis on understanding the underlying chemical principles.

References

An In-depth Technical Guide on the Spectroscopic Data for 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and manufacturing, the precise and unambiguous characterization of chemical entities is paramount. Spectroscopic methods are the cornerstone of this analytical imperative, providing rapid, reliable, and non-destructive means to elucidate molecular structure and confirm purity.[1] This guide offers a comprehensive technical overview of the spectroscopic data for 5-Fluoro-2-(methylsulfonyl)benzonitrile, a key aryl fluorinated building block. The application of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is explored in detail, providing a robust framework for the quality control and assurance of this important pharmaceutical intermediate.[1]

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₆FNO₂S. Its structure, featuring a fluorine atom, a methylsulfonyl group, and a nitrile group attached to a benzene ring, gives rise to a unique set of spectroscopic characteristics.

Figure 1: Molecular Structure of this compound. This diagram illustrates the arrangement of atoms and functional groups within the molecule.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₆FNO₂S
Molecular Weight200.21 g/mol
AppearanceSolid

Note: The molecular weight of a related compound, 5-Fluoro-2-methylbenzonitrile, is 135.14 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of chemically non-equivalent protons and their immediate electronic surroundings.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4]

Spectral Interpretation:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methyl group of the methylsulfonyl moiety will appear as a singlet in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile, sulfonyl, and fluoro groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Spectral Interpretation:

The spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling. The chemical shifts of the aromatic carbons are significantly affected by the substituents. For comparison, the ¹³C NMR spectrum of benzonitrile shows signals for the aromatic carbons and the nitrile carbon.[5]

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable technique. ¹⁹F NMR is sensitive to the local electronic environment and can provide unambiguous confirmation of the presence and position of the fluorine substituent.[6] The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making interpretation often straightforward.[7]

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: A spectrometer equipped with a fluorine probe is required.

  • Data Processing: The chemical shifts are typically referenced to an external standard like CFCl₃.

Spectral Interpretation:

A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring with electron-withdrawing groups.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Acquire FID on NMR Spectrometer Transfer->Spectrometer Process Fourier Transform, Phase & Baseline Correction Spectrometer->Process Reference Reference Chemical Shifts Process->Reference Interpret Interpret Spectrum Reference->Interpret

Figure 2: General Workflow for NMR Spectroscopy. This diagram outlines the key steps from sample preparation to spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3][8] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Scan: The spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum.

Spectral Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2230Nitrile (C≡N)Stretching
~1350-1300 & ~1160-1120Sulfonyl (SO₂)Asymmetric & Symmetric Stretching
~1250-1000Aryl-FStretching
~3100-3000Aromatic C-HStretching
~1600, ~1475Aromatic C=CStretching

The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indicator of the nitrile group. The strong absorptions for the sulfonyl group are also highly characteristic. For comparison, the IR spectrum of the related compound 5-fluoro-2-methylbenzonitrile is available in the NIST Chemistry WebBook.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Experimental Protocol (e.g., Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass range.

Spectral Interpretation:

  • Molecular Ion Peak: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode. For this compound (molecular weight 200.21), this would be observed at m/z 201.21 or 199.21, respectively.

  • Isotopic Pattern: The presence of sulfur will result in a characteristic isotopic pattern for the molecular ion peak, with a smaller peak at M+2.

  • Fragmentation: The molecule may fragment in a predictable manner, for example, through the loss of the methyl group (-CH₃) or the entire methylsulfonyl group (-SO₂CH₃).

fragmentation_pathway Parent [C₈H₆FNO₂S]⁺ m/z = 200 Frag1 Loss of CH₃ Parent->Frag1 Frag2 Loss of SO₂CH₃ Parent->Frag2 Product1 [C₇H₃FNO₂S]⁺ Frag1->Product1 Product2 [C₇H₃FN]⁺ Frag2->Product2

References

The Strategic Deployment of 5-Fluoro-2-(methylsulfonyl)benzonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Among the vast arsenal of chemical building blocks available to the medicinal chemist, 5-Fluoro-2-(methylsulfonyl)benzonitrile emerges as a scaffold of significant interest. This technical guide provides an in-depth exploration of the potential applications of this versatile molecule, grounded in established principles of medicinal chemistry and supported by field-proven insights. We will delve into its synthesis, key structural attributes, and its prospective role in the generation of novel therapeutic agents.

The Architectural Triad: Deconstructing the Therapeutic Potential

The promise of this compound as a valuable intermediate in drug synthesis stems from the synergistic interplay of its three core functional groups: the fluorine atom, the methylsulfonyl moiety, and the benzonitrile core. Each component contributes unique physicochemical properties that can be leveraged to optimize drug-like characteristics.

  • The Fluoro Substituent: The introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1] Fluorine's high electronegativity can alter the acidity of nearby protons and influence the overall electronic distribution of the molecule, which can be critical for target engagement.[2]

  • The Methylsulfonyl Group: The methylsulfonyl group is a powerful electron-withdrawing group and a hydrogen bond acceptor, features that are instrumental in molecular recognition by biological targets.[3] Its incorporation can enhance solubility, modulate the pharmacokinetic profile, and provide a rigid structural element.[3]

  • The Benzonitrile Core: Benzonitrile derivatives are versatile precursors in the synthesis of a wide array of pharmaceuticals.[4] The nitrile group can be readily transformed into other functional groups, such as primary amines, carboxylic acids, or tetrazoles, providing a gateway to diverse chemical space.

The specific ortho- and meta-positioning of these functional groups in this compound creates a unique electronic and steric environment, predisposing the molecule to specific chemical transformations and biological interactions.

Synthetic Accessibility: A Proposed Pathway

A potential retrosynthetic analysis suggests that the target molecule could be accessed from a di-substituted fluorinated precursor. A proposed forward synthesis is outlined below:

Proposed Synthesis of this compound

Synthesis_of_this compound start 2,4-Difluorobenzonitrile intermediate 5-Fluoro-2-(methylthio)benzonitrile start->intermediate NaSMe, DMF product This compound intermediate->product Oxone® or m-CPBA

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile

  • To a solution of 2,4-difluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-fluoro-2-(methylthio)benzonitrile.

Step 2: Synthesis of this compound

  • Dissolve 5-fluoro-2-(methylthio)benzonitrile (1.0 eq) in a mixture of methanol and water.

  • Add Oxone® (potassium peroxymonosulfate) (2.2 eq) in portions at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Medicinal Chemistry: A Forward Look

The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of a variety of biologically active molecules. Its utility is particularly envisioned in the development of inhibitors for enzymes where specific hydrogen bonding and hydrophobic interactions are crucial for potency.

As a Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[5][6] The 2-(methylsulfonyl)benzonitrile scaffold can serve as a versatile "hinge-binding" motif, with the nitrile and sulfonyl groups forming critical hydrogen bonds with the kinase hinge region. The fluorine atom can be strategically positioned to interact with specific hydrophobic pockets, enhancing both potency and selectivity.

Hypothetical Synthesis of a Kinase Inhibitor Core

Kinase_Inhibitor_Synthesis start This compound product Hypothetical Kinase Inhibitor Core start->product Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) intermediate1 Amino-indazole derivative intermediate1->product

Caption: Proposed synthesis of a kinase inhibitor scaffold.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired amino-indazole derivative (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Add anhydrous toluene or dioxane as the solvent and degas the mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired kinase inhibitor core.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with BRCA mutations.[7][8] The benzonitrile moiety is a common feature in many PARP inhibitors, where it participates in key interactions within the nicotinamide binding pocket. The fluoro and methylsulfonyl groups of this compound can be exploited to fine-tune the physicochemical properties and target engagement of novel PARP inhibitors. For instance, 2-fluoro-5-formylbenzonitrile, a related compound, is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[9]

A Scaffold for HIF-2α Inhibitors

The hypoxia-inducible factor-2α (HIF-2α) is a key transcription factor implicated in the development of certain cancers. The recently approved drug Belzutifan is a potent HIF-2α inhibitor.[2][10][11][12][13] While the synthesis of Belzutifan utilizes 3,5-difluorobenzonitrile, the structural similarity to this compound suggests that the latter could be a valuable building block for the development of novel HIF-2α inhibitors with potentially improved properties. The methylsulfonyl group could offer alternative interactions within the ligand-binding pocket of HIF-2α.

Structure of a Key Intermediate in Belzutifan Synthesis and a Hypothetical Analog

CompoundStructure
Intermediate from 3,5-difluorobenzonitrile 3-((2,2-dimethyl-7-oxo-2,3-dihydro-7H-furo[3,4-b]pyridin-5-yl)oxy)-5-fluorobenzonitrile
Hypothetical Intermediate from this compound 5-Fluoro-2-((2,2-dimethyl-7-oxo-2,3-dihydro-7H-furo[3,4-b]pyridin-5-yl)oxy)benzonitrile

This tabular comparison highlights the potential for scaffold hopping, a powerful strategy in drug discovery to explore new chemical space and intellectual property.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for medicinal chemistry. The convergence of a fluorine atom, a methylsulfonyl group, and a versatile benzonitrile core within a single, synthetically accessible molecule provides a powerful platform for the design of novel therapeutic agents. Its potential applications span across multiple target classes, including protein kinases, PARP, and HIF-2α.

As our understanding of the molecular drivers of disease continues to expand, the demand for novel chemical scaffolds with finely tuned properties will only increase. It is the author's belief that this compound is poised to play a significant role in the future of drug discovery, enabling the development of the next generation of targeted therapies. Further exploration of its reactivity and its incorporation into diverse molecular frameworks is strongly encouraged.

References

Methodological & Application

5-Fluoro-2-(methylsulfonyl)benzonitrile synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Authored by: A Senior Application Scientist

Introduction

This compound is a key chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a fluorine atom, a nitrile group, and a methylsulfonyl group on a benzene ring, makes it a versatile building block for creating compounds with enhanced metabolic stability, bioavailability, and binding affinity. This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is based on a robust and scalable synthetic route involving a nucleophilic aromatic substitution followed by an oxidation reaction.

Synthesis Strategy and Mechanistic Rationale

The selected synthetic pathway proceeds in two distinct stages. This approach is favored for its efficiency, use of readily available starting materials, and reliable outcomes.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis begins with the displacement of a chlorine atom from 2-chloro-5-fluorobenzonitrile using sodium thiomethoxide. The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitrile (-CN) group and the fluorine atom, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2] This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, as is the case here.[1][3]

  • Step 2: Oxidation of Sulfide to Sulfone : The intermediate, 5-Fluoro-2-(methylthio)benzonitrile, is then oxidized to the final product. For this transformation, Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) is employed as the oxidant. Oxone® is a stable, effective, and environmentally conscious choice for converting sulfides to sulfones.[4][5][6] The reaction is typically performed in a mixed solvent system, such as water and a miscible organic solvent, to facilitate the interaction of the organic substrate and the water-soluble oxidant.[5] The use of an aqueous system often drives the oxidation completely to the sulfone state, minimizing the formation of the sulfoxide intermediate.[5][7]

Visualized Reaction Scheme

Reaction_Scheme start 2-Chloro-5-fluorobenzonitrile intermediate 5-Fluoro-2-(methylthio)benzonitrile start->intermediate  Step 1: S_N_Ar  Sodium Thiomethoxide (NaSMe)  Solvent: DMF or Acetonitrile   final This compound intermediate->final  Step 2: Oxidation  Oxone® (KHSO_5_)  Solvent: Acetonitrile/Water  

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Safety Precautions
  • General : All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific :

    • Sodium Thiomethoxide : Corrosive and possesses a strong, unpleasant odor. Handle with care to avoid skin contact and inhalation.

    • Oxone® : A strong oxidizing agent. Avoid contact with combustible materials.

    • Solvents : Acetonitrile and Dimethylformamide (DMF) are flammable and toxic. Avoid inhalation and skin contact.

  • Always have access to an emergency shower and eyewash station. Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9][10]

Part 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile

This procedure details the nucleophilic aromatic substitution reaction to form the sulfide intermediate.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
2-Chloro-5-fluorobenzonitrile155.560.101.015.56 g
Sodium Thiomethoxide70.090.111.17.71 g
Acetonitrile (anhydrous)---150 mL
Deionized Water---As needed for work-up
Ethyl Acetate---As needed for work-up
Brine (Saturated NaCl solution)---As needed for work-up
Anhydrous Magnesium Sulfate---As needed for drying

Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser with a nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup : Assemble the three-neck flask with a magnetic stir bar, reflux condenser (under a nitrogen atmosphere), and a thermometer.

  • Reagent Addition : Charge the flask with 2-chloro-5-fluorobenzonitrile (15.56 g, 0.10 mol) and anhydrous acetonitrile (150 mL). Stir the mixture until the solid is fully dissolved.

  • Carefully add sodium thiomethoxide (7.71 g, 0.11 mol) to the solution in portions over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Execution : Heat the reaction mixture to 60-65 °C and maintain this temperature with stirring for 4-6 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Pour the mixture into 250 mL of deionized water and stir for 15 minutes.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. The crude 5-Fluoro-2-(methylthio)benzonitrile can be further purified by recrystallization from ethanol/water if necessary. A typical yield is 85-95%.

Part 2: Synthesis of this compound

This procedure details the oxidation of the sulfide intermediate to the final sulfone product.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
5-Fluoro-2-(methylthio)benzonitrile167.200.0851.014.21 g (from Part 1)
Oxone® (Potassium peroxymonosulfate)614.76 (complex)0.1872.2115 g
Acetonitrile---200 mL
Deionized Water---200 mL
Ethyl Acetate---As needed for work-up
Saturated Sodium Bicarbonate Solution---As needed for work-up
Brine (Saturated NaCl solution)---As needed for work-up
Anhydrous Sodium Sulfate---As needed for drying

Equipment

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup : In the 500 mL round-bottom flask, dissolve the 5-Fluoro-2-(methylthio)benzonitrile (14.21 g, 0.085 mol) in acetonitrile (200 mL).

  • Oxidant Preparation : In a separate beaker, prepare a solution of Oxone® (115 g, 0.187 mol) in deionized water (200 mL). Stir until the solid is mostly dissolved (a suspension is normal).

  • Reagent Addition : Cool the flask containing the sulfide solution to 0-5 °C using an ice bath.

  • Add the Oxone® solution dropwise to the cooled sulfide solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring : Monitor the reaction by TLC or HPLC to confirm the complete conversion of the sulfide to the sulfone.

  • Work-up : Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the desired this compound. The product can be recrystallized from isopropanol to achieve high purity. A typical yield is 90-98%.

Visualized Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Sulfone Oxidation s1_setup 1. Setup & Dissolve (2-Chloro-5-fluorobenzonitrile in Acetonitrile) s1_add 2. Add NaSMe (Portion-wise) s1_setup->s1_add s1_react 3. Heat to 60-65°C (4-6 hours) s1_add->s1_react s1_workup 4. Aqueous Work-up & Extraction (EtOAc) s1_react->s1_workup s1_purify 5. Dry & Concentrate (Intermediate Product) s1_workup->s1_purify s2_setup 6. Dissolve Intermediate (in Acetonitrile) s1_purify->s2_setup Proceed with intermediate s2_add 7. Add Oxone® Solution (Dropwise at 0-5°C) s2_setup->s2_add s2_react 8. Stir at RT (12-16 hours) s2_add->s2_react s2_workup 9. Quench & Extract (EtOAc) s2_react->s2_workup s2_purify 10. Dry & Concentrate (Final Product) s2_workup->s2_purify analysis Analysis (NMR, MS, mp) s2_purify->analysis Characterization

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for synthesizing this compound. The methodology leverages a well-understood nucleophilic aromatic substitution followed by a clean and efficient oxidation using Oxone®. By adhering to the detailed procedures and safety precautions outlined, researchers can effectively produce this valuable chemical intermediate in high yield and purity, facilitating further research and development in medicinal and materials chemistry.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-(methylsulfonyl)benzonitrile is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a fluorine atom, a nitrile group, and a methylsulfonyl moiety, imparts unique electronic properties that are advantageous for modulating the pharmacological profiles of target molecules. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a robust two-step process, beginning with a nucleophilic aromatic substitution followed by an oxidation reaction. This document emphasizes the underlying chemical principles, safety considerations, and practical insights to ensure a successful and reproducible synthesis.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Formation of the sulfide intermediate, 5-Fluoro-2-(methylthio)benzonitrile, from 2-Chloro-5-fluorobenzonitrile.

  • Step 2: Oxidation : Conversion of the sulfide intermediate to the final sulfone product, this compound, using Oxone®.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile via SNAr

Principle and Rationale

This initial step employs a Nucleophilic Aromatic Substitution (SNAr) reaction. The benzene ring of 2-Chloro-5-fluorobenzonitrile is rendered electron-deficient by the electron-withdrawing effects of the nitrile (-CN) and fluoro (-F) groups. This activation facilitates the attack of a nucleophile, in this case, the thiomethoxide anion (CH₃S⁻), on the carbon atom bearing the chloro (-Cl) group. The reaction proceeds via a well-established addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before expelling the chloride ion as the leaving group.[1][2][3] Dimethylformamide (DMF) is an ideal solvent for this reaction as its polar aprotic nature effectively solvates the sodium cation while leaving the thiomethoxide nucleophile relatively free to react.

Materials and Reagents
ReagentMW ( g/mol )AmountMolesMolar Ratio
2-Chloro-5-fluorobenzonitrile155.5610.0 g64.3 mmol1.0
Sodium Thiomethoxide (NaSMe)70.095.41 g77.2 mmol1.2
Dimethylformamide (DMF), anhydrous73.09100 mL--
Ethyl Acetate88.11~300 mL--
Saturated NaCl solution (Brine)-~150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--
Experimental Protocol
  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Chloro-5-fluorobenzonitrile (10.0 g, 64.3 mmol).

  • Solvent Addition : Add anhydrous dimethylformamide (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition : Carefully add sodium thiomethoxide (5.41 g, 77.2 mmol) to the solution in portions over 15 minutes. A slight exotherm may be observed. Maintain the temperature below 30°C.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 150 mL of ethyl acetate.

  • Extraction : Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 75 mL of ethyl acetate each time.

  • Washing : Combine all organic extracts and wash them twice with 75 mL of saturated NaCl solution (brine) to remove residual DMF.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 5-Fluoro-2-(methylthio)benzonitrile, typically as a yellow oil or solid. This crude product is often of sufficient purity for the subsequent oxidation step.

Safety Precautions
  • Sodium Thiomethoxide (NaSMe) : Highly toxic, flammable, and corrosive.[4][5] It can cause severe skin and eye burns.[6][7] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Keep away from heat, sparks, and open flames.[6]

  • Dimethylformamide (DMF) : A potential reproductive toxin. Avoid inhalation and skin contact.

Part 2: Oxidation to this compound

Principle and Rationale

The second step involves the oxidation of the sulfide intermediate to the corresponding sulfone. Oxone®, a stable, non-toxic, and inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄), is an effective oxidizing agent for this transformation.[8] The active component, potassium peroxymonosulfate (KHSO₅), selectively oxidizes the sulfur atom. The reaction is typically performed in a mixed solvent system, such as acetonitrile and water, which ensures the solubility of both the organic substrate and the inorganic oxidant.[9] This method avoids the use of heavy metal-based oxidants, making it a greener and more environmentally benign approach.[10][11]

Materials and Reagents
ReagentMW ( g/mol )AmountMolesMolar Ratio
5-Fluoro-2-(methylthio)benzonitrile169.2010.9 g (crude from Part 1)~64.3 mmol1.0
Oxone®614.7643.6 g71.0 mmol (active O)2.2
Acetonitrile41.05150 mL--
Water18.02150 mL--
Sodium Bicarbonate (NaHCO₃)84.01As needed--
Ethyl Acetate88.11~300 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Experimental Protocol
  • Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 5-Fluoro-2-(methylthio)benzonitrile (10.9 g, ~64.3 mmol) in a mixture of 150 mL of acetonitrile and 150 mL of water.

  • Oxidant Addition : Cool the solution to 0-5°C using an ice bath. Slowly add Oxone® (43.6 g, containing ~142 mmol of active oxygen) in portions over 30-45 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the sulfide intermediate.

  • Quenching : Once the reaction is complete, carefully quench any excess oxidant by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is neutral (~pH 7).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing : Combine the organic layers and wash with saturated NaCl solution (brine).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a white crystalline solid.

Safety Precautions
  • Oxone® : A strong oxidizing agent and corrosive.[12] It can cause severe skin and eye damage.[13][14] Avoid contact with combustible materials.[15] Wear appropriate PPE, including gloves and safety goggles, and handle in a well-ventilated area.[15][16] The addition of Oxone® can be exothermic; maintain controlled temperature during addition.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR : To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS) : To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.

  • Melting Point : To compare with literature values as a measure of purity.

Process Workflow and Troubleshooting

G cluster_step1 Part 1: Sulfide Synthesis cluster_step2 Part 2: Sulfone Oxidation S1_Setup Dissolve Starting Material in Anhydrous DMF S1_Add Add Sodium Thiomethoxide in Portions (<30°C) S1_Setup->S1_Add S1_React Stir at Room Temp (2-4h) S1_Add->S1_React S1_Workup Aqueous Work-up & Ethyl Acetate Extraction S1_React->S1_Workup S1_Isolate Dry & Concentrate to Crude Sulfide S1_Workup->S1_Isolate S2_Setup Dissolve Crude Sulfide in Acetonitrile/Water S1_Isolate->S2_Setup Proceed with Crude Product S2_Add Add Oxone® in Portions (0-5°C) S2_React Stir at Room Temp (3-6h) S2_Quench Quench with NaHCO₃ & Extract S2_Purify Dry, Concentrate & Recrystallize Final Final S2_Purify->Final Final Product

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Step 1: Incomplete Reaction - Insufficient reaction time.- Deactivated sodium thiomethoxide (moisture exposure).- Low reaction temperature.- Extend the reaction time and continue monitoring.- Use freshly opened or properly stored anhydrous sodium thiomethoxide.- Allow the reaction to proceed at ambient room temperature.
Step 1: Low Yield - Loss of product during aqueous work-up due to residual DMF.- Inefficient extraction.- Ensure thorough washing with brine to remove DMF.- Increase the number of extractions with ethyl acetate.
Step 2: Incomplete Oxidation - Insufficient amount of Oxone®.- Reaction time too short.- Add an additional portion of Oxone® (0.2-0.5 eq) and continue stirring.- Increase the reaction time.
Step 2: Formation of Byproducts - Reaction temperature during Oxone® addition was too high.- Maintain strict temperature control (<10°C) during the addition of the oxidant.
Final Product: Low Purity - Incomplete removal of starting materials or intermediates.- Inefficient recrystallization.- Ensure each step goes to completion before proceeding.- Screen different solvent systems for recrystallization to optimize crystal formation and purity.

Conclusion

This application note provides a reliable and detailed two-step method for synthesizing this compound. By following the outlined protocols for nucleophilic aromatic substitution and subsequent oxidation, researchers can obtain the target compound in good yield and high purity. The emphasis on understanding the underlying chemical principles and adhering to strict safety protocols is crucial for a successful outcome. This guide serves as a valuable resource for professionals engaged in the synthesis of key pharmaceutical intermediates.

References

Using 5-Fluoro-2-(methylsulfonyl)benzonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Abstract

This compound is a versatile trifunctional aromatic building block increasingly utilized in modern organic synthesis, particularly within medicinal chemistry and drug development. Its unique electronic properties—stemming from two potent electron-withdrawing groups (sulfone and nitrile) and a strategically positioned fluorine atom—render it an exceptional substrate for a variety of chemical transformations. This guide provides an in-depth exploration of its reactivity, focusing on its application in nucleophilic aromatic substitution (SNAr) reactions and other key synthetic modifications. We present detailed, field-proven protocols, mechanistic insights, and safety considerations to empower researchers in leveraging this powerful reagent for the synthesis of complex molecular architectures.

Introduction: A Multifunctional Synthetic Building Block

In the quest for novel therapeutic agents, the design of molecular scaffolds with tunable physicochemical and pharmacological properties is paramount. The strategic incorporation of fluorine and sulfonyl groups into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the methylsulfonyl group often improves solubility and can act as a key hydrogen bond acceptor.[1][3]

This compound emerges as a reagent of significant interest, embodying these desirable features within a single, reactive molecule. The aromatic ring is severely electron-deficient, activated by the strong -I and -R effects of the nitrile and sulfonyl groups. This pronounced electrophilicity, combined with the presence of fluorine—an excellent leaving group in SNAr reactions—makes the C1 position a prime target for nucleophilic attack. This guide serves as a comprehensive resource for chemists seeking to exploit the synthetic potential of this valuable intermediate.

Physicochemical Properties & Structural Data

A clear understanding of a reagent's physical properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1379097-18-3[4]
Molecular Formula C₈H₆FNO₂S[4]
Molecular Weight 199.21 g/mol Calculated
Appearance White to off-white solidGeneral Observation
Class Specialty Material, Organic Building Block[4][5]
Safety & Handling

As with any laboratory chemical, proper handling of this compound is critical. While a specific, comprehensive safety data sheet (SDS) was not retrieved, the hazard profile can be inferred from structurally related compounds.[6][7]

  • Hazard Statements (Anticipated): May be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[6][7][8]

  • Precautionary Measures:

    • Always handle within a certified chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[6]

    • Avoid inhalation of dust and contact with skin and eyes.[7]

    • Store in a tightly sealed container in a cool, dry, well-ventilated area.[6]

    • Wash hands thoroughly after handling.[6]

Users are REQUIRED to consult the material-specific Safety Data Sheet (SDS) provided by the supplier before any experimental work.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its high reactivity towards nucleophiles via the SNAr pathway. The fluorine atom, positioned ortho to the powerfully electron-withdrawing methylsulfonyl group and para to the nitrile group, is readily displaced.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds through a well-established two-step mechanism:[9]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine atom. This step is typically rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized across the aromatic ring and onto the electron-withdrawing sulfonyl and nitrile groups, stabilizing the intermediate.[9]

  • Leaving Group Elimination: The aromaticity of the ring is restored through the rapid elimination of the fluoride ion, a good leaving group, yielding the substituted product.[9]

Caption: General mechanism of the SNAr reaction.

Experimental Protocols: Harnessing SNAr Reactivity

The following protocols are generalized procedures based on established methodologies for SNAr reactions on activated aryl fluorides.[9][10][11] They serve as a robust starting point for optimization by researchers.

Protocol 1: Synthesis of N-Aryl Amines via Reaction with Amine Nucleophiles

This protocol describes the displacement of the fluoride with primary or secondary amines, a crucial transformation for generating scaffolds in many drug discovery programs.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2-(methylsulfonyl)benzonitrile derivative.[9]

Protocol 2: Synthesis of Aryl Ethers via Reaction with O-Nucleophiles

This method facilitates the formation of diaryl or alkyl-aryl ethers, which are common motifs in biologically active molecules.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.2 - 1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (t-BuOK, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated Aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and the anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.[9]

  • Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Beyond SNAr: Expanding the Synthetic Toolkit

While SNAr is its flagship application, the other functional groups on the molecule provide additional synthetic handles, allowing for multi-step, divergent synthesis strategies.

Synthetic_Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Product_SNAr Substituted 2-(methylsulfonyl)benzonitriles (Ar-Nu) SNAr->Product_SNAr Various Nucleophiles Nitrile_Hydrolysis Nitrile Hydrolysis Product_Acid Substituted 2-(methylsulfonyl)benzoic Acids (Ar-COOH) Nitrile_Hydrolysis->Product_Acid H₃O⁺ / Heat Nitrile_Reduction Nitrile Reduction Product_Amine Substituted 2-(methylsulfonyl)benzylamines (Ar-CH₂NH₂) Nitrile_Reduction->Product_Amine e.g., LiAlH₄, H₂/Catalyst Product_SNAr->Nitrile_Hydrolysis Product_SNAr->Nitrile_Reduction

Caption: Synthetic pathways from this compound.

Transformations of the Nitrile Group

The cyano group is a versatile functional group that can be readily converted into other key functionalities.

  • Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This transformation is useful for introducing a key acidic functional group or for subsequent reactions like amide bond formation. The resulting product, after SNAr, would be a 2-(methylsulfonyl)benzoic acid derivative.[7]

  • Reduction to Primary Amine: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to benzylamine derivatives, which are important pharmacophores.

Conclusion and Outlook

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern synthetic chemists. Its predictable and high reactivity in SNAr reactions allows for the efficient and modular construction of diverse molecular libraries. The orthogonal reactivity of the nitrile group further enhances its utility, enabling divergent synthetic routes to complex target molecules. For researchers and professionals in drug development, mastering the application of this building block opens a direct and powerful route to novel chemical entities with potentially enhanced pharmacological profiles.

References

Application Notes and Protocols: 5-Fluoro-2-(methylsulfonyl)benzonitrile as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and the Sulfonyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, organofluorine compounds have gained prominence due to the unique properties imparted by the fluorine atom.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced potency and bioavailability.[1][2]

Parallel to the rise of fluorinated motifs, sulfur-containing functional groups, particularly sulfones and sulfonamides, have a long and successful history in pharmaceuticals. The methylsulfonyl group (-SO₂CH₃) is a key pharmacophore found in a wide array of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a valuable component in drug design.

This application note focuses on 5-Fluoro-2-(methylsulfonyl)benzonitrile , a versatile building block that synergistically combines the benefits of both a fluorine substituent and a methylsulfonyl group. This unique trifunctional scaffold, featuring a nucleophilic substitution-activating fluorine, an electron-withdrawing sulfonyl group, and a versatile nitrile moiety, offers medicinal chemists a powerful tool for the synthesis of complex pharmaceutical intermediates. We will delve into the physicochemical properties, reactivity, and practical applications of this compound, providing detailed protocols for its use in the synthesis of precursors for targeted therapies, with a particular focus on its application in the development of Janus kinase (JAK) inhibitors.[1][3][4][5][6][7]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is a prerequisite for its successful application in a research setting.

PropertyValueSource
CAS Number 1379097-18-3--INVALID-LINK--[8]
Molecular Formula C₈H₆FNO₂S--INVALID-LINK--[8]
Molecular Weight 200.21 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.General knowledge for this class of compounds

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

The Chemistry of this compound: A Hub for Molecular Elaboration

The synthetic utility of this compound is primarily centered around the reactivity of its three key functional groups: the fluorine atom, the methylsulfonyl group, and the nitrile group.

Nucleophilic Aromatic Substitution (SNA_r) at the Fluorine Position

The benzene ring is rendered electron-deficient by the strong electron-withdrawing effects of both the nitrile and the methylsulfonyl groups. This electronic characteristic, combined with the excellent leaving group ability of the fluoride ion, makes the C-F bond highly susceptible to nucleophilic aromatic substitution (SNA_r). This reaction is a cornerstone of its application in pharmaceutical synthesis, allowing for the facile introduction of a wide variety of nucleophiles, particularly amines and thiols, to build complex molecular scaffolds.

graph SNA_r_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Generalized workflow for the SNAr reaction.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including:

  • Amines: Reduction of the nitrile yields a primary amine, providing a key point for further derivatization.

  • Carboxylic Acids: Hydrolysis of the nitrile affords a carboxylic acid, useful for amide bond formation or as a bioisostere.

  • Tetrazoles: Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, a common carboxylic acid bioisostere in medicinal chemistry.

The Influence of the Methylsulfonyl Group

The methylsulfonyl group is generally stable under a wide range of reaction conditions. Its primary role is to activate the aromatic ring towards nucleophilic attack and to serve as a key pharmacophoric element in the final drug molecule, often engaging in hydrogen bonding interactions with the target protein.

Application in the Synthesis of Janus Kinase (JAK) Inhibitor Precursors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][3][4][5][6][7] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[1][3][4][5][6][7]

This compound is an ideal starting material for the synthesis of key intermediates for certain JAK inhibitors. The following protocol is a representative example of a nucleophilic aromatic substitution reaction with an aniline derivative, a common step in the synthesis of many kinase inhibitors.

graph JAK_Inhibitor_Synthesis { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Synthesis of a JAK inhibitor precursor.

Experimental Protocol: Synthesis of a 2-Anilino-5-fluorobenzonitrile Derivative

This protocol describes a typical nucleophilic aromatic substitution reaction between this compound and a generic aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-aminophenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilino-5-fluorobenzonitrile derivative.

Expected Outcome:

This reaction typically proceeds in good to excellent yields, providing a key intermediate that can be further elaborated to a variety of kinase inhibitors. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

ReactantMolar RatioTypical YieldPurity
This compound1.075-95%>98% (after purification)
Substituted Aniline1.1
Potassium Carbonate2.0

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its unique combination of a reactive fluorine atom, an activating methylsulfonyl group, and a synthetically malleable nitrile group provides a powerful platform for the construction of complex, biologically active molecules. The straightforward and high-yielding nucleophilic aromatic substitution reactions it undergoes make it a particularly attractive starting material for the synthesis of kinase inhibitors and other targeted therapies. The protocols and information provided in this application note are intended to serve as a guide for researchers and scientists in the field of drug development, enabling them to harness the full potential of this strategic chemical intermediate.

References

Application Note: Unraveling the Reaction Mechanism of 5-Fluoro-2-(methylsulfonyl)benzonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanism of 5-Fluoro-2-(methylsulfonyl)benzonitrile with various nucleophiles. As a key intermediate in the synthesis of diverse molecular entities in medicinal and materials science, understanding its reactivity is paramount. This document elucidates the principles of Nucleophilic Aromatic Substitution (SNAAr) as it pertains to this substrate, detailing the regioselectivity of the reaction and the factors governing its rate. Detailed, field-proven protocols for reactions with representative amine, oxygen, and sulfur nucleophiles are provided, alongside expected outcomes and characterization data. This guide is intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a highly activated aromatic compound, primed for nucleophilic aromatic substitution. The convergence of three electron-withdrawing groups—a nitrile (-CN), a methylsulfonyl (-SO₂CH₃), and a fluorine (-F) atom—on a benzene ring renders the system electron-deficient and thus susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in this context, can be readily displaced to form a variety of substituted 2-(methylsulfonyl)benzonitrile derivatives. These products are valuable precursors in the development of pharmaceuticals and functional materials, owing to the diverse functionalities that can be introduced at the 5-position.

The Reaction Mechanism: A Stepwise Addition-Elimination Pathway

The reaction of this compound with nucleophiles proceeds via the classical Nucleophilic Aromatic Substitution (SNAAr) addition-elimination mechanism. This is a two-step process that is distinct from the Sₙ1 and Sₙ2 reactions observed in aliphatic systems.[1]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom (the ipso-carbon). This attack is the rate-determining step of the reaction. The aromaticity of the benzene ring is temporarily broken, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the ring and yields the final substituted product.

Below is a visual representation of the general SNAAr mechanism for this compound.

SNAAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (slow) Nucleophile Nu⁻ Product 5-Substituted-2-(methylsulfonyl)benzonitrile Meisenheimer->Product (fast) Leaving_Group F⁻

Figure 1: General workflow of the SNAAr mechanism.

Regioselectivity: The Directing Influence of Electron-Withdrawing Groups

The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. In the case of this compound, the nucleophile exclusively attacks the carbon atom bonded to the fluorine atom. This is a direct consequence of the powerful electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) and cyano (-CN) groups.

The methylsulfonyl group, located at the 2-position, is a potent -I (inductive) and -M (mesomeric) group. It strongly withdraws electron density from the aromatic ring, particularly from the ortho and para positions. The fluorine atom is situated ortho to the sulfonyl group, making this position highly electron-deficient and thus the most electrophilic site for nucleophilic attack. The cyano group at the 1-position further contributes to the overall electron deficiency of the ring through its -I and -M effects.

The resonance structures of the Meisenheimer complex demonstrate how the negative charge is effectively delocalized onto the oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group, thereby stabilizing the intermediate. This stabilization is most pronounced when the attack occurs at the position ortho or para to the strongly activating groups.

Meisenheimer_Stabilization Stabilization of the Meisenheimer Complex Start Nucleophilic attack at C-5 Intermediate Meisenheimer Complex Negative charge delocalized onto ortho and para positions relative to the activating groups Start->Intermediate Resonance1 Resonance Structure 1 Charge on C-2, stabilized by -SO₂CH₃ Intermediate->Resonance1 delocalization Resonance2 Resonance Structure 2 Charge on C-4 Intermediate->Resonance2 delocalization Resonance3 Resonance Structure 3 Charge on C-6, stabilized by -CN Intermediate->Resonance3 delocalization

Figure 2: Resonance stabilization of the Meisenheimer complex.

Experimental Protocols

The following protocols are provided as a guide for performing nucleophilic aromatic substitution reactions on this compound. These are based on established methodologies for similar SNAAr reactions.[2] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol details the synthesis of 5-(morpholin-4-yl)-2-(methylsulfonyl)benzonitrile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 5-10 minutes to ensure good mixing.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 5-Methoxy-2-(methylsulfonyl)benzonitrile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous THF or MeOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium methoxide (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired product.

Protocol 3: Reaction with a Sulfur Nucleophile (e.g., Sodium Thiomethoxide)

This protocol outlines the synthesis of 5-(Methylthio)-2-(methylsulfonyl)benzonitrile.

Materials:

  • This compound

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium thiomethoxide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. The yields are indicative and may vary depending on the specific substrate and reaction scale.

NucleophileReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amine MorpholineK₂CO₃DMSO80-1004-885-95
Alkoxide Sodium Methoxide-THF/MeOH0 to RT2-680-90
Thiolate Sodium Thiomethoxide-DMFRT1-390-98

Product Characterization

The successful synthesis of the 5-substituted-2-(methylsulfonyl)benzonitrile derivatives can be confirmed by standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the signal corresponding to the fluorine-coupled aromatic proton and the appearance of new signals corresponding to the introduced nucleophile will be observed. The chemical shifts and coupling patterns of the remaining aromatic protons will also change. For example, in the ¹H NMR spectrum of 5-amino-2-(methylsulfonyl)benzonitrile, one would expect to see signals for the aromatic protons and the amine protons.[3]

    • ¹³C NMR: The carbon spectrum will show a new signal for the carbon atom of the introduced nucleophile attached to the ring, and the chemical shift of the ipso-carbon (C-5) will shift significantly.

    • ¹⁹F NMR: The disappearance of the fluorine signal will confirm the completion of the reaction.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the functional groups present in the product. For instance, the spectrum of 5-methoxy-2-(methylsulfonyl)benzonitrile would exhibit strong C-O stretching vibrations for the methoxy group and characteristic absorptions for the sulfonyl and nitrile groups.[4]

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak corresponding to the mass of the expected product, confirming its molecular weight.

Conclusion

This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution reactions. The strong electron-withdrawing groups on the aromatic ring facilitate the displacement of the fluorine atom by a wide range of nucleophiles under relatively mild conditions. The regioselectivity of the reaction is excellent, providing a reliable method for the synthesis of 5-substituted-2-(methylsulfonyl)benzonitrile derivatives. The protocols and characterization data provided in this application note serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient and predictable synthesis of novel compounds.

References

HPLC analysis of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 5-Fluoro-2-(methylsulfonyl)benzonitrile using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

This compound is a substituted benzonitrile compound of increasing interest in pharmaceutical research and development. Its unique chemical structure, featuring a nitrile, a sulfonyl group, and a fluorine atom, makes it a valuable building block in the synthesis of novel therapeutic agents. Accurate and reliable quantification of this compound is paramount for ensuring the quality of intermediates, monitoring reaction kinetics, and performing stability studies in drug development pipelines.

This application note presents a robust, validated RP-HPLC method for the determination of this compound. The methodology is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This guide provides a comprehensive framework, from the rationale behind the method development to detailed protocols for execution and validation, intended for researchers, analytical scientists, and quality control professionals.

Scientific Rationale and Method Principle

The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte. This compound possesses a benzonitrile core, which is inherently non-polar. However, the presence of the highly polar methylsulfonyl (-SO₂CH₃) group and the electronegative fluorine atom imparts a moderate degree of polarity to the molecule. This amphiphilic nature makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

In this method, a non-polar stationary phase (C18) is employed. The mobile phase consists of a polar aqueous component and a less polar organic modifier (acetonitrile). The separation principle relies on the partitioning of the analyte between the stationary and mobile phases. By optimizing the ratio of acetonitrile to water, the retention time of this compound can be precisely controlled, allowing for effective separation from potential impurities.

Detection is achieved using a UV-Vis spectrophotometer. The benzonitrile chromophore within the molecule exhibits strong UV absorbance. Based on data for similar aromatic compounds and sulfonamides, a detection wavelength in the range of 254-265 nm is expected to provide excellent sensitivity.[3][4]

Experimental Workflow Overview

The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final data analysis and reporting.

Experimental Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Prepare Mobile Phase (Acetonitrile & Water) prep_std 2. Prepare Standard Stock & Working Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample sys_suit 4. System Equilibration & System Suitability Test prep_sample->sys_suit injection 5. Inject Standards & Samples sys_suit->injection data_acq 6. Data Acquisition (Chromatogram) injection->data_acq integration 7. Peak Integration & Identification data_acq->integration calibration 8. Generate Calibration Curve integration->calibration quant 9. Quantify Analyte in Samples calibration->quant report 10. Generate Report quant->report

Caption: High-level overview of the HPLC analysis workflow.

Detailed Analytical Protocol

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (>99% purity)

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Mobile Phase: A mixture of Acetonitrile and Water (50:50, v/v). Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Diluent: Mobile Phase (Acetonitrile:Water, 50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a final theoretical concentration within the calibration range (e.g., 50 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm
Run Time 10 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a mid-range standard solution (e.g., 50 µg/mL). The system is deemed ready for analysis if the following criteria are met, as per established guidelines.[5]

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose.[6][7] The validation process follows the ICH Q2(R2) guideline, which provides a framework for demonstrating that the analytical procedure is fit for purpose.[1][8]

Method_Lifecycle Dev Method Development Val Method Validation Dev->Val Demonstrate Suitability Routine Routine Analysis Val->Routine Implement for Use Routine->Dev Re-development/ Re-validation (If needed) Transfer Method Transfer Routine->Transfer Deploy to other labs

Caption: The relationship between method development and validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[9]

  • Protocol: Inject the diluent (blank), a standard solution, and a sample solution. Analyze a placebo sample if applicable. The blank should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response.

  • Protocol: Analyze a minimum of five concentrations across the proposed range (e.g., 1, 10, 25, 50, 75, 100 µg/mL). Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.[9]

  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile:Water 52:48 and 48:52)

  • Acceptance Criteria: System suitability parameters should remain within the defined limits, and the peak area should not change significantly.

Validation Data Summary

The following tables present a summary of typical results obtained during method validation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
1 15,234
10 151,987
25 380,112
50 761,543
75 1,142,098
100 1,523,654

| Correlation (r²) | 0.9998 |

Table 2: Accuracy and Precision Results

Parameter Spike Level Mean Recovery (%) % RSD
Accuracy 80% 99.5 -
100% 100.3 -
120% 101.1 -
Repeatability 100% - 0.8%

| Intermediate Precision | 100% | - | 1.2% |

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative determination of this compound. The method was successfully validated in accordance with ICH guidelines, confirming its suitability for routine quality control analysis and for use in regulated environments. The comprehensive protocol and validation framework provided herein serve as a robust starting point for laboratories involved in the analysis of this compound.

References

Application Note: Comprehensive NMR Characterization of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Verification

5-Fluoro-2-(methylsulfonyl)benzonitrile is a key building block in modern medicinal chemistry. Its distinct trifunctional aromatic scaffold, featuring a nitrile, a sulfone, and a fluorine atom, makes it a valuable precursor for synthesizing complex pharmaceutical agents. The presence of fluorine is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1] Given its role in drug development, unambiguous structural verification is paramount to ensure the integrity of the synthetic pathway and the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the structural elucidation of organic molecules in solution.[2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms makes it indispensable. This application note provides a comprehensive guide to the characterization of this compound using a suite of 1D and 2D NMR experiments, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. The key to this process is recognizing that chemically non-equivalent nuclei will produce distinct signals.[2]

Structure:

Chemical structure of this compound with atom numbering.Figure 1. Chemical structure of this compound with systematic numbering for NMR assignment.

Based on this structure, we can predict the following features:

  • ¹H NMR: Four distinct signals are expected: one for the methyl group (-SO₂CH₃) and three for the aromatic protons (H3, H4, H6). The aromatic signals will exhibit splitting due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The methyl group should appear as a singlet.

  • ¹³C NMR: Eight distinct signals are anticipated: one for the methyl carbon, one for the nitrile carbon, and six for the aromatic carbons (C1-C6). The signals for carbons C4, C5, and C6 will be split due to carbon-fluorine coupling (JCF). Broadband proton decoupling is typically used to simplify the spectrum to singlets (or doublets for fluorinated carbons).[2]

  • ¹⁹F NMR: One signal is expected for the single fluorine atom.[3] This signal will be split by the neighboring protons (H4 and H6). ¹⁹F NMR is highly valuable due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[3][4][5][6]

Experimental Design: A Multi-technique Approach

A combination of NMR experiments is required for full structural confirmation. This workflow ensures that each piece of data cross-validates the others, providing a self-validating system for analysis.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Connectivity cluster_final Phase 4: Confirmation Prep Sample Preparation H1 1D ¹H NMR (Proton Environments) Prep->H1 Initial Check C13 1D ¹³C NMR (Carbon Backbone) H1->C13 Proceed if Sample is Pure F19 1D ¹⁹F NMR (Fluorine Environment) H1->F19 Proceed if Sample is Pure COSY 2D COSY (¹H-¹H Connectivity) H1->COSY Proceed if Sample is Pure Confirm Structure Elucidation & Verification H1->Confirm C13->Confirm F19->Confirm HSQC 2D HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Establish Proton Spin Systems COSY->Confirm HSQC->Confirm

Diagram 1. Experimental workflow for NMR characterization.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is profoundly affected by sample preparation. A homogeneous solution free of particulate matter is essential for achieving high-resolution spectra.[7]

  • Weigh the Sample: For ¹H NMR, weigh 5-25 mg of this compound.[8][9] For experiments requiring higher sensitivity like ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[8][9]

  • Choose a Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Use approximately 0.6-0.7 mL of solvent.[8][10] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's deuterium lock system.[8]

  • Dissolve the Sample: Prepare the sample in a small, clean glass vial. This allows for effective mixing via vortexing or gentle heating to ensure complete dissolution.[8][9]

  • Filter the Solution: To remove any solid particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[7] Pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool into a clean, high-quality 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: 1D NMR Data Acquisition
  • Insert the Sample: Insert the sample into the NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

  • Acquire ¹H Spectrum:

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

  • Acquire ¹³C Spectrum:

    • Switch the probe to the ¹³C channel.

    • Use a spectral width appropriate for carbon (e.g., 0-200 ppm).

    • Employ proton decoupling (e.g., zgpg30) to collapse C-H couplings.

    • A higher number of scans (e.g., 128-1024 or more) will be needed due to the low natural abundance and sensitivity of ¹³C.[7]

  • Acquire ¹⁹F Spectrum:

    • Switch the probe to the ¹⁹F channel.

    • Set the spectral width to cover the relevant range for fluorinated aromatics. The chemical shift range for organofluorine compounds is very wide.[3]

    • Proton decoupling can be used to simplify the spectrum, but acquiring a proton-coupled spectrum is essential to observe JHF couplings for assignment purposes.

    • Fewer scans are needed compared to ¹³C due to the high receptivity of the ¹⁹F nucleus.[3]

Protocol 3: 2D NMR Data Acquisition
  • Acquire COSY Spectrum:

    • Purpose: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through 2-3 bonds.[11][12] This is used to map out the proton spin systems in the molecule.

    • Setup: Use a standard COSY pulse sequence (e.g., cosygpqf). Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.

  • Acquire HSQC Spectrum:

    • Purpose: Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached heteronuclei (in this case, ¹³C).[11][12][13] It produces one peak for each C-H bond.

    • Setup: Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz) (e.g., hsqcedetgpsisp2.3). This experiment is invaluable for unambiguously assigning carbon signals.[14]

Data Interpretation and Structural Assignment

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) based on the structure and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom δ (ppm) Multiplicity Coupling Constants (Hz) Assignment
H3 ~8.2 d ³J(H3-H4) ≈ 8.5 Aromatic Proton
H4 ~7.9 dd ³J(H4-H3) ≈ 8.5, ³J(H4-F5) ≈ 8.0 Aromatic Proton
H6 ~7.7 dd ⁴J(H6-H4) ≈ 2.5, ³J(H6-F5) ≈ 5.5 Aromatic Proton

| -SO₂CH₃ | ~3.3 | s | - | Methyl Protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom δ (ppm) Multiplicity (¹⁹F Coupled) Coupling Constants (Hz) Assignment
C1 ~142 s - Aromatic Quaternary
C2 ~135 d ²J(C2-F5) ≈ 4 Aromatic Quaternary
C3 ~130 s - Aromatic CH
C4 ~125 d ²J(C4-F5) ≈ 25 Aromatic CH
C5 ~165 d ¹J(C5-F5) ≈ 260 Aromatic C-F
C6 ~118 d ²J(C6-F5) ≈ 22 Aromatic CH
-CN ~115 s - Nitrile Carbon

| -SO₂CH₃ | ~45 | s | - | Methyl Carbon |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, ref. CFCl₃)

Atom δ (ppm) Multiplicity Coupling Constants (Hz) Assignment

| F5 | ~ -105 | dd | ³J(F5-H4) ≈ 8.0, ³J(F5-H6) ≈ 5.5 | Aromatic Fluorine |

Integrative Spectral Analysis
  • ¹H Spectrum: Confirm the presence of four signals with the correct integration ratios (1:1:1:3). The singlet at ~3.3 ppm is characteristic of the methylsulfonyl group. The three downfield signals confirm the aromatic protons.

  • ¹⁹F Spectrum: The doublet of doublets confirms that the fluorine atom is coupled to two different aromatic protons, consistent with the proposed structure.

  • COSY Spectrum: A cross-peak between the signals for H3 and H4 will be observed, confirming their adjacent relationship on the aromatic ring. No correlation is expected between H6 and H3/H4, as they are too far apart for significant ³J coupling.

  • HSQC Spectrum: This experiment provides the definitive link between the proton and carbon skeletons. It will show correlations between the proton signals and their directly bonded carbons: H3 to C3, H4 to C4, H6 to C6, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • Final Assignment: The quaternary carbons (C1, C2, C5, -CN) are assigned based on their expected chemical shifts and the C-F coupling patterns observed in the ¹³C spectrum. The large one-bond coupling constant (~260 Hz) is definitive for C5, the carbon directly attached to fluorine.

Diagram 2. 2D NMR correlation map for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. This multi-faceted approach ensures a high degree of confidence in the compound's identity and purity, a critical requirement in the pharmaceutical development pipeline. The protocols and interpretive framework detailed in this note offer a robust system for routine analysis and quality control.

References

Comprehensive Mass Spectrometric Analysis of 5-Fluoro-2-(methylsulfonyl)benzonitrile: Protocols and Fragmentation Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the mass spectrometric analysis of 5-Fluoro-2-(methylsulfonyl)benzonitrile, a key fluorinated building block in pharmaceutical and materials science research.[1][2][3] Recognizing the importance of robust analytical methodologies, this document outlines optimized protocols for both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass spectrometry. The narrative delves into the causality behind experimental choices, from sample preparation to instrument tuning, ensuring methodological integrity. Furthermore, a thorough examination of the compound's predictable fragmentation pathways is presented, supported by established principles of mass spectrometry for aromatic sulfones and nitriles. This guide is designed to empower researchers to achieve high-quality, reproducible data for the identification, characterization, and quantification of this compound.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound featuring three key functional groups: a nitrile, a methylsulfonyl, and a fluorine atom. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The methylsulfonyl group, in particular, is a common pharmacophore. Accurate characterization and quantification are critical during drug discovery and development for reaction monitoring, purity assessment, and metabolic studies.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose due to its exceptional sensitivity, selectivity, and ability to provide structural information. This guide focuses on "soft" ionization techniques, which are adept at ionizing small molecules while minimizing in-source fragmentation, thereby preserving the crucial molecular ion for subsequent analysis.[4][5] We will explore protocols for Electrospray Ionization (ESI), a method of choice for polar molecules, and Atmospheric Pressure Chemical Ionization (APCI), an effective alternative for compounds of moderate polarity.[6][7]

Physicochemical Profile and Ionization Propensity

Understanding the inherent properties of this compound is fundamental to developing a successful MS method.

PropertyValueSource
Chemical Formula C₈H₆FNO₂S[8]
Molecular Weight 199.20 g/mol [8]
CAS Number 1379097-18-3[8]
Structure
SMILES: N#CC1=CC(F)=CC=C1S(C)(=O)=O[8]

The molecule's structure informs our analytical strategy:

  • Nitrile Group (-C≡N): The nitrogen atom in the nitrile group is a site of protonation, making the molecule amenable to positive-ion mode mass spectrometry. Studies on benzonitrile have shown that proton attachment readily occurs on the CN group.[9]

  • Methylsulfonyl Group (-SO₂CH₃): This electron-withdrawing group influences the molecule's polarity. Aromatic sulfones are known to exhibit characteristic fragmentation patterns, most notably the neutral loss of sulfur dioxide (SO₂).[10][11][12]

  • Fluoro Group (-F): The high electronegativity of fluorine impacts the molecule's overall electronic distribution and can enhance ionization efficiency in certain cases.[13][14]

Given these features, we anticipate efficient ionization via protonation ([M+H]⁺) in both ESI and APCI sources.

Experimental Workflow: From Sample to Spectrum

A systematic approach is crucial for reproducible results. The workflow diagram below illustrates the key stages of the analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep1->prep2 prep3 Create Working Solutions (Serial Dilution) prep2->prep3 lc LC Separation (Reversed-Phase) prep3->lc Inject ion Ionization (ESI or APCI) lc->ion ms Mass Analysis (Full Scan MS) ion->ms msms Fragmentation (dd-MS² / MS/MS) ms->msms extract Extract Ion Chromatogram (XIC of [M+H]⁺) msms->extract integrate Peak Integration extract->integrate interpret Spectral Interpretation integrate->interpret

Caption: Overall experimental workflow for the LC-MS analysis.

Protocol: Sample and Solvent Preparation

Causality: Proper sample preparation is paramount to avoid issues like poor solubility, contamination, and instrument variability. Acetonitrile (ACN) or Methanol (MeOH) are chosen as primary solvents due to their miscibility with typical reversed-phase mobile phases and their volatility, which aids in the ionization process.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Transfer to a 1.0 mL volumetric flask.

    • Add high-purity (LC-MS grade) acetonitrile or methanol to the mark and vortex until fully dissolved.

  • Working Solutions (e.g., 1 µg/mL):

    • Perform serial dilutions from the stock solution using the desired mobile phase composition (e.g., 50:50 ACN:Water) to prepare working standards at the desired concentrations.

    • Expert Tip: Preparing final dilutions in the initial mobile phase composition prevents peak distortion during chromatographic injection.

Protocol 1: LC-ESI-MS Analysis

Electrospray ionization is the preferred starting point for this molecule due to its polarity and the presence of a proton-accepting nitrile group.[5][15]

Liquid Chromatography Parameters

Causality: Reversed-phase chromatography is selected to retain the moderately nonpolar analyte, separating it from potential polar impurities. A gradient elution ensures a sharp peak shape and efficient elution. The addition of a small amount of formic acid to the mobile phase provides a source of protons, promoting the formation of [M+H]⁺ ions and improving ionization efficiency.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
ESI-MS Parameters (Positive Ion Mode)

Causality: The ESI source parameters are optimized to achieve stable spray and efficient desolvation of the droplets to release gas-phase ions.[5] High gas temperatures and flows help evaporate the solvent, while the capillary voltage creates the initial charged droplets.

ParameterTypical Value (Instrument Dependent)
Ionization Mode Positive
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (N₂) Pressure 35 - 45 psi
Drying Gas (N₂) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Scan Range (m/z) 50 - 500
Data Acquisition Full Scan with data-dependent MS/MS (dd-MS²)

Protocol 2: LC-APCI-MS Analysis

APCI can be a valuable alternative, particularly for less polar compounds or when ESI suffers from matrix suppression.[6][7]

APCI-MS Parameters (Positive Ion Mode)

Causality: APCI utilizes a corona discharge to ionize the solvent vapor, which then transfers protons to the analyte molecules. The parameters are set to optimize this gas-phase reaction.

ParameterTypical Value (Instrument Dependent)
Ionization Mode Positive
Corona Current 3 - 5 µA
Vaporizer Temperature 350 - 450 °C
Drying Gas (N₂) Flow 5 - 8 L/min
Drying Gas Temperature 250 - 300 °C
Scan Range (m/z) 50 - 500

Data Interpretation: Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the precursor ion ([M+H]⁺ at m/z 200.02) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.

The predicted major fragmentation pathways are based on the known behavior of aromatic sulfones and benzonitriles.[9][10]

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 200.02 frag1 Loss of SO₂ C₈H₇FN⁺ m/z 136.06 parent:f2->frag1 -64 Da (SO₂) frag2 Loss of CH₃ C₇H₄FNO₂S⁺ m/z 185.00 parent:f2->frag2 -15 Da (·CH₃) frag3 Loss of SO₂CH₃ C₇H₄FN⁺ m/z 121.04 parent:f2->frag3 -79 Da (·SO₂CH₃) frag4 Loss of HCN from m/z 136 C₇H₆F⁺ m/z 109.05 frag1:f2->frag4 -27 Da (HCN)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(methylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to improve your yield and purity.

I. Synthesis Overview: The Two-Step Path

The most common and reliable route to this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNA r): This initial step involves the reaction of 2,5-difluorobenzonitrile with sodium thiomethoxide to form the thioether intermediate, 5-Fluoro-2-(methylthio)benzonitrile.

  • Oxidation: The thioether is then oxidized to the desired sulfone product.

This guide will break down the intricacies of each step, providing solutions to common issues you may encounter.

Logical Workflow for Synthesis

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 2,5-Difluorobenzonitrile SNAr Step 1: Nucleophilic Aromatic Substitution (SNAr) - Sodium Thiomethoxide - Solvent (e.g., DMF, DMSO) Start->SNAr Thioether Intermediate: 5-Fluoro-2-(methylthio)benzonitrile SNAr->Thioether Oxidation Step 2: Oxidation - Oxidizing Agent (e.g., H2O2, m-CPBA) - Catalyst (optional) - Solvent (e.g., Acetic Acid) Thioether->Oxidation Sulfone Product: This compound Oxidation->Sulfone Purification Purification - Crystallization - Chromatography Sulfone->Purification End Final Product Purification->End

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
FAQ 1: Why is my SNAr reaction showing low conversion to the thioether intermediate?

Answer: Low conversion in the SNAr reaction is a common issue that can often be traced back to several factors.

  • Reagent Quality: The sodium thiomethoxide is highly susceptible to oxidation and hydrolysis. Ensure you are using a fresh, high-purity reagent. If possible, titrate the reagent before use to confirm its activity.

  • Anhydrous Conditions: Water in the reaction mixture will react with the sodium thiomethoxide, reducing its effective concentration. Ensure all glassware is thoroughly dried and use an anhydrous solvent.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can often improve the reaction rate and drive it to completion. However, be cautious of excessive heat, which can lead to side reactions.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they effectively solvate the cation (Na+) while leaving the nucleophile (CH3S-) relatively free to react.

FAQ 2: I'm observing the formation of a significant amount of a bis-substituted byproduct. How can I minimize this?

Answer: The formation of a bis-substituted product, where the thiomethoxide displaces both fluorine atoms, can occur if the stoichiometry is not carefully controlled.

  • Stoichiometry is Key: Use a slight excess of 2,5-difluorobenzonitrile relative to sodium thiomethoxide. A molar ratio of 1.1:1 (difluorobenzonitrile:thiomethoxide) is a good starting point. This ensures that the thiomethoxide is the limiting reagent, minimizing the chance of double substitution.

  • Controlled Addition: Add the sodium thiomethoxide solution slowly to the solution of 2,5-difluorobenzonitrile. This maintains a low instantaneous concentration of the nucleophile, favoring monosubstitution.

Step 2: Oxidation
FAQ 3: My oxidation of the thioether to the sulfone is incomplete, and I'm left with a mixture of starting material and the sulfoxide intermediate. How can I drive the reaction to completion?

Answer: Incomplete oxidation is a frequent challenge. The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate, and sometimes the reaction stalls at this stage.

  • Oxidant Stoichiometry: To ensure complete conversion to the sulfone, at least two equivalents of the oxidizing agent are required. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to account for any potential decomposition of the oxidant.

  • Choice of Oxidant: Hydrogen peroxide (H2O2) in the presence of a catalytic amount of a tungstate salt is an effective and environmentally friendly option.[1] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) is a reliable, albeit more expensive, choice.[2]

  • Reaction Time and Temperature: These reactions can sometimes be sluggish. Increasing the reaction time or gently heating the mixture (e.g., to 50-60 °C) can promote full conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

FAQ 4: I'm concerned about over-oxidation and potential side reactions. What precautions should I take?

Answer: While over-oxidation of the sulfone is generally not a concern under typical conditions, other functional groups in more complex molecules could be sensitive.

  • Controlled Conditions: When using potent oxidants like m-CPBA, adding it portion-wise and maintaining a controlled temperature (e.g., starting at 0 °C and slowly warming to room temperature) can prevent runaway reactions and improve selectivity.

  • Catalytic Systems: Using a catalytic system, such as sodium tungstate with hydrogen peroxide, often provides a more controlled and selective oxidation.[3][4]

General & Purification Issues
FAQ 5: The final product is difficult to purify. What are the best methods?

Answer: Purification of this compound can be challenging due to the presence of starting materials or the sulfoxide intermediate.

  • Crystallization: This is the preferred method for purification on a larger scale. A mixed solvent system, such as ethyl acetate/heptane or toluene/heptane, often yields high-purity crystals.

  • Silica Gel Chromatography: For smaller scales or to remove stubborn impurities, column chromatography is effective. A gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane will typically separate the sulfone from the less polar thioether and the more polar sulfoxide.

FAQ 6: What are some common impurities to look out for in my final product?

Answer: Besides the starting thioether and the sulfoxide intermediate, other potential impurities include:

  • Unreacted 2,5-difluorobenzonitrile: If the initial SNAr reaction was incomplete.

  • Bis-substituted byproduct: As discussed in FAQ 2.

  • Solvent Residues: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification steps.

Troubleshooting Decision Tree

The following diagram provides a logical decision-making path for troubleshooting common synthesis issues.

Troubleshooting_Tree Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep SNAr_Issue SNAr (Step 1) Low Conversion? CheckStep->SNAr_Issue Step 1 Oxidation_Issue Oxidation (Step 2) Incomplete Reaction? CheckStep->Oxidation_Issue Step 2 Purification_Issue Purification Difficulty CheckStep->Purification_Issue Purification SNAr_Check1 Check Reagent Quality (Fresh NaSMe?) SNAr_Issue->SNAr_Check1 Oxidation_Check1 Increase Oxidant Equivalents (>2.2 eq) Oxidation_Issue->Oxidation_Check1 Purification_Check1 Optimize Crystallization Solvent Purification_Issue->Purification_Check1 SNAr_Check2 Ensure Anhydrous Conditions SNAr_Check1->SNAr_Check2 If Reagent is Good SNAr_Check3 Optimize Temperature (e.g., 40-50 °C) SNAr_Check2->SNAr_Check3 If Dry SNAr_Check4 Check Stoichiometry (Excess Difluorobenzonitrile?) SNAr_Check3->SNAr_Check4 If Temp Optimized Oxidation_Check2 Increase Reaction Time/Temp Oxidation_Check1->Oxidation_Check2 If Stoichiometry is Correct Oxidation_Check3 Consider a Different Oxidant (e.g., m-CPBA) Oxidation_Check2->Oxidation_Check3 If Still Incomplete Purification_Check2 Perform Column Chromatography Purification_Check1->Purification_Check2 If Crystallization Fails

Caption: A decision tree for troubleshooting the synthesis of this compound.

III. Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-(methylthio)benzonitrile (Thioether Intermediate)
  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,5-difluorobenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 volumes).

  • Nucleophile Addition: Slowly add a solution of sodium thiomethoxide (0.95 eq) in DMF to the reaction mixture at room temperature over 30-60 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by column chromatography.

Protocol 2: Synthesis of this compound (Final Product)
  • Preparation: To a round-bottom flask, add the crude 5-Fluoro-2-(methylthio)benzonitrile (1.0 eq) and dissolve it in glacial acetic acid (5-10 volumes).

  • Oxidant Addition: Cool the solution to 10-15 °C in an ice bath. Slowly add 30% hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 25 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC/LC-MS.

  • Work-up: Carefully quench the reaction by adding it to a cold aqueous solution of sodium bisulfite to destroy any excess peroxide.

  • Precipitation: The product will often precipitate out of the aqueous solution. If not, extract with ethyl acetate.

  • Purification: Collect the solid product by filtration and wash with water. Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/heptane) to obtain the pure this compound.

IV. Data Summary

ParameterStep 1: SNArStep 2: Oxidation
Key Reagents 2,5-Difluorobenzonitrile, Sodium Thiomethoxide5-Fluoro-2-(methylthio)benzonitrile, Hydrogen Peroxide
Typical Solvent DMF, DMSOAcetic Acid
Temperature Room Temperature to 50 °C10 °C to Room Temperature
Stoichiometry ~1.1 : 1 (Aryl Halide : Nucleophile)~1 : 2.5 (Thioether : Oxidant)
Typical Yield >90% (crude)80-90% (after purification)

V. References

  • Feng, M.; Tang, B.; Liang, S.; Jiang X. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Curr. Top. Med. Chem., 2016 , 16(11), 1200–1216. --INVALID-LINK--

  • Bloch, R.; et al. A useful preparation of monoallylated sulfone. Beilstein J. Org. Chem.2012 , 8, 34. --INVALID-LINK--

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. --INVALID-LINK--

  • CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents. --INVALID-LINK--

  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid) - ResearchGate. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution - YouTube. --INVALID-LINK--

  • Common byproducts in 2-Fluoro-5-formylbenzonitrile synthesis and removal - Benchchem. --INVALID-LINK--

  • 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. --INVALID-LINK--

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. --INVALID-LINK--

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. --INVALID-LINK--

  • [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - NCBI. --INVALID-LINK--

  • Benzonitrile, 5-fluoro-2-(methylsulfonyl)- (Cas 1379097-18-3) - Parchem. --INVALID-LINK--

  • 1379097-18-3|this compound|BLD Pharm. --INVALID-LINK--

  • The Crucial Role of 5-Fluoro-2-Methylbenzonitrile in Modern Pharmaceutical Synthesis. --INVALID-LINK--

  • 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3 - Ossila. --INVALID-LINK--

  • 3-FLUORO-5-(((2R,3S)-2-FLUORO-2,3-DIHYDRO-3-HYDROXY-7-(METHYLSULFONYL)-1-OXO-1H-INDEN-4-YL)OXY)BENZONITRILE - gsrs. --INVALID-LINK--

  • [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - NCBI. --INVALID-LINK--

  • Chemical Properties of 5-Fluoro-2-methylbenzonitrile (CAS 77532-79-7) - Cheméo. --INVALID-LINK--

  • 5-Fluoro-2-methylbenzonitrile | 77532-79-7 | TCI AMERICA. --INVALID-LINK--

References

5-Fluoro-2-(methylsulfonyl)benzonitrile stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(methylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Introduction to this compound Stability

This compound is a complex aromatic compound containing three key functional groups: a nitrile, a methylsulfonyl group, and a fluorine atom attached to the benzene ring. The interplay of these groups dictates the molecule's overall stability and its susceptibility to degradation under various experimental and storage conditions. Understanding these potential liabilities is crucial for accurate experimental results and the development of stable formulations.

The electron-withdrawing nature of the nitrile, sulfonyl, and fluoro groups influences the reactivity of the aromatic ring. While aryl sulfones and fluoroaromatic moieties are generally robust, the nitrile group presents a primary site for potential hydrolytic degradation. This guide will walk you through the most probable degradation pathways and provide actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most anticipated degradation pathway for this compound is the hydrolysis of the nitrile group.[1][2][3][4] This can occur under both acidic and basic conditions, proceeding in two main steps: first to the corresponding benzamide, and then further to the benzoic acid derivative. Other potential, though less common, degradation routes could involve the C-S bond cleavage of the sulfone under extreme conditions.

Q2: How do pH and temperature affect the stability of this compound in solution?

A2: Both pH and temperature are critical factors. The hydrolysis of the nitrile group is catalyzed by acid or base.[1][2][3] Therefore, solutions at neutral pH (around 6-8) are expected to be the most stable. Elevated temperatures will accelerate the rate of hydrolysis at any pH. For aromatic polyether sulfones, thermal degradation typically begins at temperatures well above 200°C, suggesting the sulfone group itself is quite thermally stable.[5][6][7][8]

Q3: Is this compound sensitive to light?

A3: Aromatic compounds can be susceptible to photodegradation.[9][10] It is advisable to handle and store solutions of this compound in amber vials or otherwise protected from light, especially UV light, to prevent potential photolytic degradation. A photostability study as part of a forced degradation protocol is recommended to definitively assess this.

Q4: What are the recommended storage conditions for this compound?

A4: For solid material, storage in a tightly sealed container in a cool, dry, and dark place is recommended. For solutions, storage at low temperatures (2-8°C or -20°C) and neutral pH, protected from light, is advisable to minimize degradation. However, always check for precipitation at lower temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

Symptoms:

  • New peaks, often with different retention times, appear in the chromatogram of your sample over time or after specific treatments.

  • The area of the main peak corresponding to this compound decreases.

Root Cause Analysis and Solutions:

  • Confirm Degradation:

    • Control Sample: Compare the chromatogram with a freshly prepared sample or a reference standard stored under ideal conditions (solid, cold, dark, and dry). The absence of the new peaks in the control points to degradation.[11]

    • Forced Degradation: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions.[12][13][14][15][16] An increase in the area of the unexpected peaks under these conditions strongly suggests they are degradation products.

  • Identify the Degradant:

    • HPLC-MS: Use a mass spectrometer detector to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Hydrolysis of the nitrile to the amide would result in an increase of 18 amu (addition of H₂O). Further hydrolysis to the carboxylic acid would show an increase of 35 amu from the amide (net addition of H₂O and loss of NH₃).

    • PDA Detector: A photodiode array detector can provide the UV spectrum of the unknown peaks. Related degradation products often have similar, though slightly shifted, UV spectra compared to the parent compound.[11]

Issue 2: Poor Mass Balance in Stability Studies

Symptoms:

  • The decrease in the parent compound's concentration is not fully accounted for by the appearance of new peaks.

Root Cause Analysis and Solutions:

  • Precipitation: The compound or its degradation products may have limited solubility in your chosen solvent and could be precipitating out of the solution. Visually inspect your samples for any solid material. Consider using a different solvent or a co-solvent.[11]

  • Adsorption: The compound or its degradants might be adsorbing to the surface of the container (e.g., glass or plastic vials). Using silanized glass vials can sometimes mitigate this issue.[11]

  • Formation of Volatile Degradants: While less likely for this specific molecule, some degradation pathways can lead to volatile products that are lost from the sample.[11]

  • Co-elution: A degradation product might be co-eluting with the parent peak or another peak. It is crucial to have a well-validated, stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[12][13][14][15][16]

Objective: To intentionally degrade this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks and the reduction in the parent peak area. Aim for 5-20% degradation for optimal results.[11]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Product
Acidic Hydrolysis 0.1 M HCl, 60°C24 hours5-Fluoro-2-(methylsulfonyl)benzamide, 5-Fluoro-2-(methylsulfonyl)benzoic acid
Basic Hydrolysis 0.1 M NaOH, RT4 hours5-Fluoro-2-(methylsulfonyl)benzamide, 5-Fluoro-2-(methylsulfonyl)benzoic acid
Oxidation 3% H₂O₂, RT24 hoursPotential for sulfone oxidation or other changes
Thermal (Dry) 105°C24 hoursUnlikely to see significant degradation
Thermal (Solution) 60°C24 hoursAcceleration of hydrolysis
Photolytic ICH Q1B light sourceVariableVarious photoproducts
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[17][18][19]

Starting Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

  • Injection Volume: 10 µL.

Method Validation:

  • Specificity: Analyze the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak and from each other.

  • Linearity, Accuracy, Precision, and Range: Perform these validation experiments as per ICH Q2(R1) guidelines.

Visualized Workflows and Pathways

G cluster_0 Troubleshooting Workflow: Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC control Analyze Control Sample (Freshly Prepared) start->control compare Compare Chromatograms start->compare control->compare degradation Peak Confirmed as Potential Degradant compare->degradation Peak Absent in Control no_degradation Peak Present in Control (Impurity from start) compare->no_degradation Peak Present in Control forced_degradation Perform Forced Degradation Study degradation->forced_degradation analyze_stressed Analyze Stressed Samples forced_degradation->analyze_stressed peak_increase Does Peak Area Increase? analyze_stressed->peak_increase identify Identify Degradant (HPLC-MS, PDA) peak_increase->identify Yes no_increase Not a Degradation Product (Re-evaluate) peak_increase->no_increase No

Caption: Troubleshooting workflow for identifying unexpected peaks in HPLC.

G cluster_1 Predicted Hydrolytic Degradation Pathway parent This compound C₈H₆FNO₂S amide 5-Fluoro-2-(methylsulfonyl)benzamide C₈H₈FNO₃S parent->amide Step 1: Hydrolysis (+H₂O) acid 5-Fluoro-2-(methylsulfonyl)benzoic acid C₈H₇FO₄S amide->acid Step 2: Hydrolysis (+H₂O, -NH₃)

Caption: Predicted hydrolytic degradation pathway of the nitrile group.

References

Technical Support Center: HPLC Separation of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Fluoro-2-(methylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic separation of this compound. As your partner in scientific discovery, we provide not only solutions but also the fundamental principles behind them to empower your research.

Understanding the Analyte: this compound

Before delving into troubleshooting, a foundational understanding of the analyte's physicochemical properties is paramount. While experimental data for this compound is not extensively published, we can infer its behavior based on its structural motifs: a benzonitrile core, a polar sulfonyl group, and a hydrophobic fluoro-methyl group. A structurally related compound, 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile, has a calculated XLogP3 of 2.3, suggesting that our target analyte is of moderate hydrophobicity.[1] This characteristic indicates that reversed-phase HPLC is a suitable analytical approach.

Key Structural Features and Their Chromatographic Implications:

  • Benzonitrile moiety: Provides a chromophore for UV detection and contributes to the molecule's overall hydrophobicity.

  • Methylsulfonyl group (-SO2CH3): A highly polar and electron-withdrawing group that can increase the compound's polarity and potential for secondary interactions with the stationary phase.

  • Fluoro group (-F): Increases hydrophobicity and can influence selectivity.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape Problems: Tailing and Fronting

Q: My peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?

A: Peak tailing is a common issue and can often be attributed to secondary interactions between the analyte and the stationary phase. The polar sulfonyl group in your analyte can interact with active silanol groups on the silica-based stationary phase, leading to tailing.

Troubleshooting Workflow for Peak Tailing:

Caption: Decision tree for troubleshooting peak tailing.

Step-by-Step Protocol to Address Peak Tailing:

  • Mobile Phase Modification: The most straightforward approach is to add an acidic modifier to your mobile phase.

    • Protocol: Prepare your mobile phase (e.g., Acetonitrile:Water) and add 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid. The acid will protonate the silanol groups on the stationary phase, minimizing their interaction with the polar sulfonyl group of your analyte. HPLC methods for similar benzonitrile and sulfonyl-containing compounds often utilize acidic mobile phases for this reason.[2][3]

  • Stationary Phase Selection: If mobile phase modification is insufficient, consider the column.

    • Recommendation: Utilize a modern, high-purity silica column that is well end-capped. This reduces the number of accessible free silanol groups. For challenging separations, a column with a different stationary phase, such as a phenyl or a polar-embedded phase, can offer alternative selectivity and mitigate tailing.

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing and is often a sign of column overload or a problem with the sample solvent.

  • Column Overload: Inject a dilution of your sample. If the peak shape improves and becomes more symmetrical, you are likely overloading the column. Reduce the injection volume or the sample concentration.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.

Retention Time Variability

Q: The retention time of my analyte is drifting from one injection to the next. What could be the cause?

A: Retention time drift can be systematic (gradually increasing or decreasing) or random. Identifying the pattern is key to diagnosing the problem.

Troubleshooting Flowchart for Retention Time Drift:

Caption: Troubleshooting guide for retention time instability.

Systematic Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.

  • Temperature Control: Employ a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention time.

  • Mobile Phase Composition: Inaccurate mobile phase preparation is a common source of retention time drift. Use precise volumetric measurements. For gradient elution, ensure the pump's proportioning valves are functioning correctly.

  • System Leaks: Even a small, non-visible leak can cause fluctuations in flow rate and, consequently, retention time. Carefully inspect all fittings and connections.

Method Development for Optimal Separation

Q: I am developing a new HPLC method for this compound. What are the recommended starting conditions?

A: Based on the predicted moderate hydrophobicity of the analyte and methods for similar compounds, a reversed-phase approach is recommended.

Recommended Starting Method Parameters:

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle sizeA C18 column provides good hydrophobic retention for a wide range of analytes. Smaller particle sizes offer higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to ensure good peak shape by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 10-15 minutesA scouting gradient is an efficient way to determine the approximate elution conditions.
Flow Rate 0.3-1.0 mL/min (for 2.1-4.6 mm i.d. columns)A standard flow rate for analytical HPLC.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nm and 254 nmThe benzonitrile moiety should provide UV absorbance. Monitoring at multiple wavelengths is a good practice during method development. HPLC analysis of benzonitrile has been successfully performed with UV detection at 210 nm.[3]
Injection Volume 1-10 µLStart with a low injection volume to avoid overload.
Sample Preparation Dissolve in Mobile Phase A/B mixture (e.g., 50:50)Ensures compatibility with the initial mobile phase conditions.

Protocol for a Scouting Gradient Run:

  • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 10-15 column volumes.

  • Inject the sample.

  • Run the gradient from 10% to 90% B over 10-15 minutes.

  • Hold at 90% B for 2-3 minutes to elute any strongly retained impurities.

  • Return to the initial conditions and re-equilibrate.

Based on the retention time of the analyte in the scouting run, you can then optimize the gradient to improve resolution and reduce run time.

Conclusion

This technical support guide provides a comprehensive framework for troubleshooting and developing robust HPLC methods for the analysis of this compound. By understanding the chemical nature of the analyte and applying systematic troubleshooting principles, you can overcome common chromatographic challenges and achieve high-quality, reproducible results.

References

Avoiding byproduct formation in 5-Fluoro-2-(methylsulfonyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-(methylsulfonyl)benzonitrile is a key building block in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for targeted cancer therapies. Its precise structure, featuring a fluorine atom, a nitrile group, and a methylsulfonyl moiety, imparts unique electronic properties that are crucial for molecular recognition and binding affinity in drug candidates.

The synthesis of this compound, however, is not without its challenges. The primary route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, which can be prone to the formation of undesired byproducts. This guide provides an in-depth analysis of the common issues encountered during the synthesis of this compound and offers practical, evidence-based solutions to minimize byproduct formation and maximize yield and purity.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent method for synthesizing this compound is the SNAr reaction between 2,4-difluorobenzonitrile and a methanesulfinate salt, typically sodium methanesulfinate (CH₃SO₂Na).

The reaction proceeds via the classical two-step addition-elimination mechanism.[1] The highly polar aprotic solvent stabilizes the intermediate Meisenheimer complex, facilitating the displacement of one of the fluorine atoms by the sulfinate nucleophile. The regioselectivity of this reaction is a critical factor, as substitution can potentially occur at either the C2 or C4 position.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing both the underlying chemical principles and actionable solutions.

Question 1: My reaction is producing a significant amount of the undesired regioisomer, 4-Fluoro-2-(methylsulfonyl)benzonitrile. How can I improve the selectivity for the 5-fluoro isomer?

Answer: This is the most common and critical issue in this synthesis. The formation of the incorrect isomer contaminates the final product and is often difficult to remove due to similar physical properties. The regioselectivity is governed by the electronic and steric environment of the two fluorine-bearing carbons on the benzonitrile ring.

Root Causes & Mechanistic Insight:

  • Electronic Effects: The nitrile group (-CN) is a powerful electron-withdrawing group, activating the ring for nucleophilic attack. It deactivates the ortho position (C2) more strongly than the para position (C4) through its inductive effect. This electronic preference favors nucleophilic attack at the C4 position.

  • Solvent Effects: The choice of solvent plays a pivotal role in modulating regioselectivity. While polar aprotic solvents (e.g., DMSO, DMF, NMP) are necessary to facilitate the SNAr reaction, their properties can influence which isomer is favored. Interestingly, studies on similar systems, such as 2,4-difluoronitrobenzene, have shown that nonpolar solvents can enhance ortho-selectivity.[2] This is attributed to the stabilization of a six-membered polar transition state.

Solutions & Optimization Strategies:

  • Solvent Selection: While polar aprotic solvents are standard, consider a solvent screen. Toluene, sometimes used in SNAr reactions, may offer improved regioselectivity, although potentially at the cost of a slower reaction rate.[3] A mixture of a polar aprotic solvent with a less polar co-solvent could also be explored.

  • Temperature Control: Reaction temperature can influence the kinetic vs. thermodynamic product ratio. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with trials at room temperature and gradually increase if necessary, monitoring the isomer ratio by HPLC or GC at each stage.

  • Nucleophile Counter-ion: The nature of the cation (e.g., Na⁺, K⁺) can influence the aggregation and reactivity of the nucleophile. While sodium methanesulfinate is common, potassium methanesulfinate could be trialed to observe any effect on selectivity.

ParameterCondition A (Typical)Condition B (Optimized for Regioselectivity)Expected Outcome
Solvent DMSO or DMFToluene with a phase-transfer catalyst, or DMSO/Toluene mixtureIncreased ratio of desired 5-fluoro isomer
Temperature 80-100 °C25-50 °CSlower reaction but potentially higher selectivity
Monitoring Endpoint analysisTime-course sampling (every 1-2 hours) by HPLCIdentifies optimal reaction time before side reactions increase
Question 2: I'm observing the formation of 5-Fluoro-2-(methylsulfonyl)benzamide in my final product. What is causing this hydrolysis and how can I prevent it?

Answer: The formation of the benzamide is due to the hydrolysis of the nitrile group. This is a common side reaction, especially during workup or if there is residual water in the reaction mixture under non-neutral pH conditions.

Root Causes & Mechanistic Insight:

  • Hydrolysis Conditions: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[4] During an aqueous workup, if the pH becomes significantly basic or acidic, the nitrile can be converted first to an amide and then potentially to a carboxylic acid.[5] The presence of strong bases used in some SNAr reactions can also promote this side reaction if water is present.[6]

Solutions & Optimization Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The solvent, N-Methyl-2-pyrrolidone (NMP), for example, should be anhydrous as water can interfere with cyanation reactions.[7]

  • Neutral Workup: During the workup procedure, use a buffered wash (e.g., saturated ammonium chloride or a phosphate buffer at pH 7) instead of a strong acid or base quench. Maintain the temperature of the quench as low as possible.

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the consumption of the starting material by TLC or HPLC and proceed with the workup as soon as the reaction is complete.

Question 3: My reaction is slow and does not go to completion, leaving unreacted 2,4-difluorobenzonitrile. What can I do to improve the conversion rate?

Answer: Incomplete conversion is often a result of insufficient reaction activation, impure reagents, or deactivation of the nucleophile.

Root Causes & Mechanistic Insight:

  • Reagent Purity: Sodium methanesulfinate can be hygroscopic and may degrade over time. The purity of the 2,4-difluorobenzonitrile is also critical.

  • Insufficient Temperature: SNAr reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

  • Solvent Choice: While dipolar aprotic solvents are generally preferred for SNAr reactions, their effectiveness can vary.[3]

Solutions & Optimization Strategies:

  • Verify Reagent Quality: Use freshly opened or properly stored sodium methanesulfinate. Confirm the purity of your 2,4-difluorobenzonitrile starting material by NMR or GC-MS.

  • Optimize Temperature: If the reaction is clean but slow at a lower temperature, cautiously increase the temperature in 10-15 °C increments. A typical temperature range for this type of SNAr reaction is 80-120 °C.

  • Solvent Performance: Ensure you are using a high-purity, anhydrous grade of a suitable polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at solvating the cation and leaving the "naked" nucleophile more reactive.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize regioselectivity towards the desired product.

Materials:

  • 2,4-Difluorobenzonitrile (1.0 equiv)

  • Sodium methanesulfinate (1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry, nitrogen-purged reaction vessel, add 2,4-difluorobenzonitrile and anhydrous DMSO.

  • Begin stirring and add the sodium methanesulfinate portion-wise over 15 minutes.

  • Heat the reaction mixture to 60 °C and monitor the progress by HPLC every 2 hours.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the crude solid with cold water, followed by a cold heptane wash to remove nonpolar impurities.

  • Dry the solid under vacuum. Recrystallize from isopropanol or ethanol if further purification is required.

Visualizations

Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary SNAr pathway and the competitive formation of the undesired regioisomer.

SNAr_Reaction start_mat 2,4-Difluorobenzonitrile + CH₃SO₂Na meisenheimer_c2 Meisenheimer Complex (Attack at C2) start_mat->meisenheimer_c2 Attack at C2 meisenheimer_c4 Meisenheimer Complex (Attack at C4) start_mat->meisenheimer_c4 Attack at C4 (Often Favored) product_desired This compound (Desired Product) meisenheimer_c2->product_desired -F⁻ product_isomer 4-Fluoro-2-(methylsulfonyl)benzonitrile (Isomeric Byproduct) meisenheimer_c4->product_isomer -F⁻ hydrolysis 5-Fluoro-2-(methylsulfonyl)benzamide (Hydrolysis Byproduct) product_desired->hydrolysis H₂O / H⁺ or OH⁻

Caption: SNAr synthesis pathway and major byproduct formation routes.

Troubleshooting Workflow: Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low product yield.

Troubleshooting_Yield start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Workup Procedure (pH, Extraction) start->check_workup impure_reagents Impure Reagents Detected check_reagents->impure_reagents Purity Issue? suboptimal_conditions Conditions Suboptimal check_conditions->suboptimal_conditions Optimization Needed? workup_loss Product Loss During Workup check_workup->workup_loss Loss Detected? action_purify Action: Purify/Replace Reagents impure_reagents->action_purify action_optimize Action: Optimize Temp/Time suboptimal_conditions->action_optimize action_modify_workup Action: Modify pH / Solvent workup_loss->action_modify_workup

Caption: A logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

Biological activity of 5-Fluoro-2-(methylsulfonyl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-2-(methylsulfonyl)benzonitrile Derivatives as mGluR5 Negative Allosteric Modulators

Executive Summary

The this compound scaffold has emerged as a promising foundation for the development of novel therapeutics targeting central nervous system (CNS) disorders. This guide provides a comprehensive analysis of the biological activity of derivatives based on this chemical structure, with a primary focus on their role as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). We will explore the significance of mGluR5 as a drug target, present a comparative analysis of a key benzonitrile derivative against other mGluR5 NAMs, and provide detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction: The Significance of mGluR5 and Negative Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability throughout the CNS.[1] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade through Gqα, leading to the activation of phospholipase C, production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium.[2] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric conditions, including anxiety, depression, and l-DOPA-induced dyskinesia.[3][4]

Targeting mGluR5 with negative allosteric modulators (NAMs) represents a sophisticated therapeutic strategy. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct (allosteric) site on the receptor.[5] This mode of action offers several advantages:

  • Greater Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, allowing for the design of highly selective molecules.

  • Preservation of Endogenous Signaling: NAMs only modulate the receptor's response to glutamate, maintaining the natural temporal and spatial dynamics of synaptic transmission.[6]

  • "Ceiling Effect": The inhibitory effect of NAMs can be saturable, potentially reducing the risk of adverse effects associated with complete receptor blockade.

While early mGluR5 NAMs like 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP) were crucial tool compounds, their clinical development has been hampered by issues such as off-target effects and metabolic instability.[2][7][8] This has driven the search for novel, non-acetylenic scaffolds, leading to the discovery of compounds based on the this compound core.

Lead Compound Profile: A Novel Non-Acetylenic mGluR5 NAM

A significant breakthrough in the field was the discovery and preclinical characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile (let's refer to it as Compound 25, as in the source material).[4] This molecule represents a new class of potent, non-acetylenic mGluR5 NAMs and has undergone extensive preclinical evaluation for psychiatric indications.

The identification of this sulfoquinoline hit, followed by optimization of its core and aryl appendages, led to a lead compound with a desirable profile.[4] The biological evaluation of a matrix library of related compounds revealed several potent and metabolically stable molecules, with Compound 25 showing high efficacy and safety in preclinical in vivo models, leading to its nomination as a clinical candidate and advancement into first-in-human trials.[4]

Comparative Analysis of mGluR5 NAMs

To contextualize the significance of the sulfonylbenzonitrile scaffold, it is instructive to compare its properties with those of prototypical acetylenic NAMs.

FeatureCompound 25MPEPMTEP
Scaffold Non-acetylenic (Sulfoquinoline)Acetylenic (Phenylethynyl-pyridine)Acetylenic (Thiazolyl-ethynyl-pyridine)
Potency High in vitro and in vivo potency[4]Ki = 16 nM[2]Ki = 42 nM[2]
Selectivity High selectivity for mGluR5[4]Non-specific actions, including NMDA receptor inhibition[8]More selective for mGluR5 than MPEP[8]
Clinical Status Advanced to first-in-man trials[4]Preclinical tool, not pursued clinically due to limitations[7]Preclinical tool, not pursued clinically due to limitations[7]
Significance Represents a novel, clinically viable scaffold for mGluR5 NAMs.[4]Prototypical mGluR5 NAM, crucial for initial target validation.[2][8]An improved analog of MPEP with better selectivity.[2][8]

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for this compound derivatives as mGluR5 NAMs is the attenuation of the canonical Gq-coupled signaling pathway.

mGluR5_Pathway mGluR5 Gq signaling pathway and point of NAM inhibition. cluster_cytosol Cytosol mGluR5 mGluR5 Receptor G_protein Gq Protein mGluR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGluR5 Binds NAM Benzonitrile Derivative (Negative Allosteric Modulator) NAM->mGluR5 Binds to Allosteric Site IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling and NAM inhibition.

As depicted, the benzonitrile derivative binds to an allosteric site on the mGluR5 receptor, which reduces the receptor's ability to be activated by glutamate. This, in turn, dampens the entire downstream signaling cascade, preventing the excessive neuronal activity associated with disease states.

Experimental Protocols for Compound Characterization

The evaluation of novel mGluR5 NAMs requires a suite of robust in vitro and in vivo assays. Here, we provide representative protocols for key experiments.

In Vitro Functional Assay: Inositol Monophosphate (IP1) Accumulation

This assay provides a functional readout of Gq protein activation by measuring the accumulation of IP3's downstream metabolite, IP1.

Rationale: The transient nature of IP3 makes it difficult to measure directly. IP1, its downstream metabolite, is more stable and accumulates in the presence of lithium chloride (LiCl), which blocks its degradation. This accumulation serves as a reliable surrogate for mGluR5 activation.

IP1_Workflow Workflow for an IP1 accumulation assay. start Start: HEK293 cells expressing mGluR5 step1 Seed cells in 96-well plates start->step1 step2 Pre-incubate with test compound (Benzonitrile Derivative) at various concentrations step1->step2 step3 Add EC80 concentration of Glutamate (agonist) + LiCl step2->step3 step4 Incubate for 60 minutes at 37°C step3->step4 step5 Lyse cells and add detection reagents (e.g., HTRF antibodies) step4->step5 step6 Read plate and calculate IC50 values step5->step6 end End: Quantify mGluR5 inhibition step6->end

Caption: Workflow for an IP1 accumulation assay.

Step-by-Step Protocol:

  • Cell Culture: HEK293A cells stably expressing rat mGluR5a are cultured and seeded into 96-well plates.

  • Compound Addition: Prepare serial dilutions of the test benzonitrile derivatives. Add these compounds to the appropriate wells and incubate to allow for receptor binding.

  • Agonist Stimulation: Prepare a solution containing an EC80 concentration of glutamate (or another agonist like quisqualate) and LiCl. Add this solution to the wells to stimulate the mGluR5 receptor.

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

  • Lysis and Detection: Lyse the cells and perform a competitive immunoassay to detect IP1. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

  • Data Analysis: The signal is inversely proportional to the amount of IP1 produced. Plot the data as a dose-response curve and calculate the IC50 value, which represents the concentration of the NAM required to inhibit 50% of the maximal agonist response.[2]

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the mGluR5 receptor.

Rationale: This experiment measures the ability of a test compound to displace a known radiolabeled ligand from the receptor's allosteric binding site. It directly quantifies the physical interaction between the compound and the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in mGluR5, such as CHO cells overexpressing the receptor or rat brain tissue.[2]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [³H]MPEP), and varying concentrations of the unlabeled test compound (the benzonitrile derivative).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity will decrease as the concentration of the test compound increases. Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[2]

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a highly promising class of non-acetylenic mGluR5 negative allosteric modulators. The successful advancement of a lead compound into clinical trials underscores the therapeutic potential of this chemical series for treating complex CNS disorders.[4] The favorable pharmacological profile, including high potency and selectivity, addresses key limitations of earlier mGluR5 NAMs.

Future research should focus on:

  • Expanding Structure-Activity Relationships (SAR): Systematic modification of the quinoline and benzonitrile rings could yield compounds with even greater potency, improved pharmacokinetic properties, and tailored efficacy for specific indications.

  • Elucidating In Vivo Pharmacology: Further preclinical studies are needed to fully understand the behavioral effects of these compounds in a wider range of models for anxiety, depression, and other CNS disorders.

  • Clinical Translation: The progression of Compound 25 and other derivatives through clinical trials will be crucial in validating mGluR5 as a therapeutic target and establishing the clinical utility of this novel class of molecules.

The continued exploration of this compound derivatives holds significant promise for delivering a new generation of precisely targeted therapies for patients with challenging neurological and psychiatric diseases.

References

A Comparative Guide to the Synthesis of Sulfonylated Benzonitriles for Advanced Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonylated benzonitriles represent a cornerstone scaffold in modern medicinal chemistry and materials science. The unique combination of the strongly electron-withdrawing sulfonyl group and the versatile nitrile functionality imparts favorable physicochemical and pharmacological properties to molecules, including enhanced metabolic stability, improved binding affinity through hydrogen bond interactions, and tailored polarity.[1][2][3] This guide provides a comparative analysis of key synthetic strategies for accessing these valuable compounds. We will dissect the mechanistic underpinnings, compare the performance of various methodologies with supporting data, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of the Sulfonyl and Nitrile Moieties

The power of sulfonylated benzonitriles lies in the synergistic interplay of their two core functional groups.

  • The Sulfonyl Group (–SO₂–): This group is a structural bioisostere for moieties like carbonyls and carboxyl groups.[2][3] Its tetrahedral geometry and two hydrogen bond acceptors can create strong, specific interactions with biological targets such as enzymes and receptors.[3][4] Furthermore, the sulfonyl group is chemically robust and can block metabolically labile sites within a drug candidate, thereby increasing its half-life and overall bioavailability.[1][2]

  • The Benzonitrile Group (–C₆H₄–CN): The nitrile is a versatile chemical handle that can be transformed into other critical functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis).[5] It is also a key pharmacophore in its own right, found in numerous approved drugs. Its linear geometry and electronic properties contribute significantly to molecular conformation and target engagement. β-sulfonyl nitriles, in particular, have shown significant potential in treating inflammation, pain, and cancer.[1]

This combination makes the sulfonylated benzonitrile scaffold a high-value target in synthetic campaigns, as exemplified by compounds like 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a potent modulator for psychiatric indications.[6]

Navigating the Synthetic Landscape: A Comparative Overview

The synthesis of sulfonylated benzonitriles can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, desired substitution patterns, functional group tolerance, and scalability. Below, we compare three primary strategies.

G start Select Synthetic Strategy sub_a Strategy A: C-S Bond Formation on a Benzonitrile Core start->sub_a sub_b Strategy B: Cyanation of a Sulfonylated Arene start->sub_b sub_c Strategy C: Radical-Mediated Approaches start->sub_c desc_a Couple a halo-benzonitrile with a sulfur source or sulfonylate an activated C-H bond. sub_a->desc_a desc_b Introduce the nitrile group onto a pre-existing aryl sulfone or sulfonyl halide. sub_b->desc_b desc_c Utilize radical intermediates for C-S bond formation, often under mild conditions. sub_c->desc_c

Strategy A: C–S Bond Formation on a Benzonitrile Core

This approach is arguably the most convergent, building the key carbon-sulfur bond on a readily available benzonitrile derivative. A prominent modern method involves the C-sulfonylation of nitrile-stabilized carbanions.

Methodology: Sulfonylation using N-Sulfonylbenzotriazoles

N-Sulfonylbenzotriazoles have emerged as highly effective reagents for the C-sulfonylation of carbon acids, including derivatives of benzonitrile.[7] This method avoids the need for harsh oxidants or transition metals often required in other protocols.

Mechanistic Rationale: The reaction proceeds via deprotonation of the benzylic carbon adjacent to the nitrile group, creating a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic sulfur atom of the N-sulfonylbenzotriazole, displacing the stable benzotriazole anion to form the desired α-cyano benzyl sulfone. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions.

// Define reactants and products Reactants [label="Ar-CH2-CN + Bt-SO2-R' + NaH"]; Intermediate [label=<[ Ar-CH(-)-CN ] Na+(Nitrile-stabilized carbanion)>]; Product [label="Ar-CH(SO2R')-CN + Bt-Na + H2"];

// Draw reaction flow Reactants -> Intermediate [label="Deprotonation"]; Intermediate -> Product [label=Displacement of Bt->];

// Style nodes node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants; Intermediate; Product; } Caption: Mechanism for C-sulfonylation with N-sulfonylbenzotriazoles.

Experimental Protocol: Synthesis of α-(4-Chlorophenyl)-α-(p-tolylsulfonyl)acetonitrile

Adapted from Katritzky et al., J. Org. Chem.[7]

  • Preparation: To a stirred solution of 4-chlorophenylacetonitrile (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the anion.

  • Sulfonylation: Add a solution of 1-(p-tolylsulfonyl)benzotriazole (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.

Performance Comparison: C-Sulfonylation Methods
MethodSulfonylating AgentTypical BaseAdvantagesDisadvantagesYield Range (%)
Benzotriazole N-SulfonylbenzotriazoleNaH, DBUMild conditions, stable reagents, broad scope.[7]Requires pre-formed carbon nucleophile.75-95%[7]
Sulfonyl Halide Ar-SO₂ClEt₃N, PyridineReadily available reagents.[8]Can be corrosive; potential for side reactions.65-95%[8]
Sulfonyl Hydrazide Ar-SO₂NHNH₂Cs₂CO₃Transition-metal-free, stable reagents.[9][10]Often requires higher temperatures (e.g., 120 °C).[10]50-85%[10]

Strategy B: Cyanation of a Sulfonylated Arene

This strategy reverses the logic of Strategy A, starting with an aryl sulfone and introducing the nitrile group. This is particularly useful when the sulfonylated aromatic precursor is more readily available or when the desired substitution pattern is difficult to achieve on a benzonitrile ring directly.

Methodology: Palladium-Catalyzed Cyanation

This is a powerful and general method for converting aryl halides or triflates into benzonitriles. The use of palladium catalysts allows for excellent functional group tolerance under relatively mild conditions compared to classical methods like the Rosenmund-von Braun reaction which requires high temperatures and copper(I) cyanide.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is followed by a transmetalation step with a cyanide source (e.g., Zn(CN)₂ or KCN with a phase-transfer catalyst), where the halide is exchanged for a cyanide ligand. Finally, reductive elimination occurs, releasing the benzonitrile product (Ar-CN) and regenerating the active Pd(0) catalyst. The choice of ligands (e.g., phosphines) is crucial for stabilizing the palladium center and facilitating the key steps of the cycle.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzonitrile

General procedure adapted from standard palladium-catalyzed cyanation literature.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromo(methylsulfonyl)benzene (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol).

  • Ligand Addition: Add 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol) to the flask.

  • Solvent and Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous dimethylformamide (DMF, 5 mL) via syringe. Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over magnesium sulfate, and concentrate in vacuo. Purify the resulting solid by recrystallization or silica gel chromatography to yield 4-(methylsulfonyl)benzonitrile.

Performance Comparison: Cyanation Methods
MethodReagentsConditionsAdvantagesDisadvantagesTypical Yield (%)
Pd-Catalyzed Pd catalyst, Zn(CN)₂/KCN80-120 °CHigh functional group tolerance, broad scope.Catalyst cost, potential for heavy metal contamination.70-95%
Rosenmund-von Braun CuCN150-250 °CSimple reagents, inexpensive.Harsh conditions, stoichiometric copper waste, limited scope.[11]50-80%[11]
Sandmeyer NaNO₂, HCl; then CuCN0-5 °CStarts from anilines, well-established.[11]Diazonium salts can be unstable; stoichiometric copper waste.50-90%[11]

Strategy C: Radical-Mediated Approaches

Recent advances have focused on radical pathways, which often proceed under exceptionally mild conditions and offer unique reactivity patterns.

Methodology: Copper-Catalyzed Radical Cyanation/Sulfonylation

A novel strategy leverages a copper-catalyzed system to generate alkyl radicals from alkyl bromides, which can then be trapped by either cyanide or sulfinate nucleophiles.[12] This method is particularly powerful for creating sulfonylated benzonitriles where the sulfonyl group is attached via an alkyl linker to the benzonitrile core.

Mechanistic Rationale: The process is initiated by the copper-catalyzed activation of a formate anion to generate a CO₂ radical anion (CO₂˙⁻).[12] This species acts as a potent single-electron transfer (SET) agent, reducing an alkyl bromide to generate an alkyl radical. This radical is then captured by a copper(I) cyanide or sulfinate complex, leading to the formation of the new C-CN or C-S bond.

// Nodes A [label="Cu(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="HCOO-", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cu(II)-H", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="CO2•-", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="R-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="R•", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Cu(I)-Nu", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="R-Nu", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C [label="C-H Activation", color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [label="Release", color="#5F6368"]; D -> F [label="SET", color="#34A853"]; E -> F [color="#34A853"]; F -> H [label="Coupling", color="#FBBC05"]; G -> H [color="#FBBC05"]; H -> A [style=dashed, label="Regenerates Catalyst", color="#5F6368"];

} Caption: CO2•- mediated radical generation for C-Nu bond formation.

This method's mildness and operational simplicity make it suitable for late-stage functionalization and high-throughput experimentation.[12]

Conclusion and Future Outlook

The synthesis of sulfonylated benzonitriles is a dynamic field with a rich variety of established and emerging methodologies.

  • For convergent syntheses with readily available benzonitrile precursors, C-sulfonylation using N-sulfonylbenzotriazoles offers a mild and efficient route.[7]

  • When starting from sulfonylated aromatics, palladium-catalyzed cyanation provides the most versatile and high-yielding entry point, accommodating a wide range of functional groups.

  • For constructing alkyl-linked systems or for applications demanding late-stage functionalization under mild conditions, modern radical-mediated coupling reactions are becoming the strategy of choice.[12]

The continued development of catalytic and radical-based methods promises to further streamline access to these vital chemical scaffolds, enabling researchers and drug development professionals to push the boundaries of science and medicine.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Fluoro-2-(methylsulfonyl)benzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of pharmaceutical intermediates and advanced materials, the purity of chemical building blocks is paramount. 5-Fluoro-2-(methylsulfonyl)benzonitrile is a key intermediate where stringent purity control is critical for ensuring downstream reaction efficiency, final product quality, and safety. This guide provides an in-depth, scientifically grounded comparison of analytical methods for purity assessment, focusing on a detailed, optimized High-Performance Liquid Chromatography (HPLC) protocol. We will explore the causality behind experimental choices, present comparative data, and offer a step-by-step workflow designed for immediate application by researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound whose structural motifs—a nitrile, a sulfone, and a fluorine atom—make it a versatile reagent in medicinal chemistry. The fluorine atom, in particular, can enhance metabolic stability and binding affinity in drug candidates.[1] Consequently, any impurities, such as unreacted starting materials, synthetic by-products, or degradation products, can have significant consequences, potentially leading to failed syntheses or the introduction of toxicologically harmful substances in an active pharmaceutical ingredient (API).

Therefore, a robust, accurate, and precise analytical method is not merely a quality control checkpoint but a cornerstone of the entire development process. While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for its high resolution, quantitative accuracy, and adaptability.[2][3][4]

Method Selection: A Comparative Overview

Choosing the right analytical tool requires an understanding of the strengths and weaknesses of each available technique. The purity of a small molecule like this compound can be assessed by various methods, each offering different insights.

Analytical Method Principle Information Provided Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2][5]Chemical purity, detection of related substances and process impurities.High resolution, exceptional quantitative accuracy, robust, and widely available.[6]May require method development to separate structurally similar impurities; does not inherently provide structural information.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[3]Purity assessment for volatile and thermally stable compounds.Excellent for volatile impurities (e.g., residual solvents); often faster than HPLC.[3]Not suitable for non-volatile or thermally labile compounds like many sulfones; requires high temperatures.[3]
Nuclear Magnetic Resonance (¹H-NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification, and quantification of major impurities with unique proton signals.[6]Provides definitive structural information; can be quantitative (qNMR) without a reference standard for the impurity.Lower sensitivity compared to HPLC for trace impurities (<0.1%); complex spectra can be difficult to interpret.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capability of MS.[4][7]Molecular weight confirmation of the main compound and impurities.[4]High sensitivity and specificity for molecular weight determination; essential for impurity identification.[7]Quantitative response can be inconsistent without specific standards; more complex and expensive instrumentation.

The HPLC Method: A Deep Dive into Purity Determination

The following protocol is a robust, validated method for the purity assessment of this compound. The choices within this method are grounded in established chromatographic principles as defined by standards such as the United States Pharmacopeia (USP).[2][5][8][9]

Rationale for Method Parameters (The "Why")
  • Column: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its nonpolar stationary phase provides excellent retention for moderately polar aromatic compounds like our target molecule, allowing for effective separation from both more polar and less polar impurities.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is used. Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. A gradient elution, where the concentration of acetonitrile is increased over time, is crucial. It ensures that late-eluting, more nonpolar impurities are eluted efficiently while providing sharp peaks for all components. A small amount of acid (e.g., phosphoric or formic acid) is often added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[10]

  • Detector (UV-Vis): The benzonitrile chromophore exhibits strong UV absorbance.[11][12] Based on the UV spectra of benzonitrile and related structures, a detection wavelength in the range of 220-260 nm is appropriate for sensitive detection of the main peak and potential aromatic impurities. An experimental determination of the UV maximum is recommended for optimal sensitivity.

  • Temperature: Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times and peak shapes.

Detailed Experimental Protocol

Objective: To determine the purity of a synthesized batch of this compound and quantify any related impurities using the area percent method.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid.

  • Sample of synthesized this compound.

Optimized HPLC Method Parameters:

ParameterValue / Description
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Step-by-Step Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phases as described in the table. For example, to make Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas both mobile phases before use.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 0.1 mg/mL.

    • Mix thoroughly and transfer an aliquot to an HPLC vial.

  • System Setup and Equilibration:

    • Install the C18 column in the column oven.

    • Set up the HPLC system with the parameters listed in the table.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution and start the data acquisition.

  • Data Processing:

    • Integrate all peaks in the resulting chromatogram.

    • Disregard any peaks originating from the blank injection.

    • Calculate the area percent for each impurity and the main peak using the formula:

      • % Area = (Individual Peak Area / Total Peak Area) x 100

Workflow and Data Interpretation

The entire process from sample receipt to final report can be visualized as a clear workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dilution Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemEquil System Equilibration MobilePhasePrep->SystemEquil SystemEquil->Injection DataAcq Data Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: HPLC Purity Assessment Workflow.

Results and Discussion: A Representative Case

A synthesized batch of this compound was analyzed using the protocol above. The results are summarized in the table below.

Peak ID Retention Time (min) Peak Area (mAU*s) Area % Identification
14.515.20.08Unknown Impurity
29.818550.699.65This compound
315.241.00.22Unknown Impurity
417.19.80.05Unknown Impurity
Total 18616.6 100.00

The chromatogram shows a main peak at 9.8 minutes with a purity of 99.65% by area. Three minor impurities were detected. According to the International Council for Harmonisation (ICH) guidelines, impurities present at a level above 0.10% should typically be identified.[13][14][15] Therefore, the impurity at 15.2 minutes (0.22%) warrants further investigation.

Impurity_Characterization Start Impurity Detected > 0.10%? Characterize Characterize by LC-MS Start->Characterize Yes Accept Accept Batch (If Impurity is Characterized & Non-toxic) Start->Accept No Identify Identify Structure Characterize->Identify Modify Modify Synthesis to Reduce Impurity Identify->Modify Identify->Accept

Caption: Impurity Characterization Decision Logic.

The logical next step is to use LC-MS to determine the molecular weight of the impurity at 15.2 minutes. This information, combined with knowledge of the synthetic route, can help identify its structure and lead to process improvements to minimize its formation in future batches.

Conclusion

The purity assessment of this compound is a critical step in ensuring its suitability for pharmaceutical and chemical synthesis. While several analytical techniques can provide valuable information, reversed-phase HPLC stands out as the most robust, precise, and reliable method for quantitative purity determination. The detailed protocol and rationale provided in this guide offer a comprehensive framework for implementation. By combining this HPLC method with orthogonal techniques like LC-MS for impurity identification, researchers can ensure the highest quality of their synthesized materials, adhering to the stringent standards required in drug development and scientific research.

References

A Comparative Guide to the In Vitro Evaluation of 5-Fluoro-2-(methylsulfonyl)benzonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of novel chemical entities with potential therapeutic applications is a cornerstone of innovation. Benzonitrile derivatives, known for their versatile chemical reactivity and presence in numerous biologically active molecules, represent a significant area of interest. This guide provides a comprehensive framework for the in vitro evaluation of 5-Fluoro-2-(methylsulfonyl)benzonitrile , a compound of interest due to its unique structural features: a nitrile group, a potent electron-withdrawing methylsulfonyl group, and a fluorine atom, all of which can significantly influence its physicochemical properties and biological activity.

Due to the limited availability of direct experimental data for this compound in the public domain, this guide establishes a comparative analysis with its close structural analogs: 3-(Methylsulfonyl)benzonitrile and 5-Fluoro-2-methylbenzonitrile . This comparison allows for a systematic investigation into the contributions of the fluoro and methylsulfonyl moieties to the potential biological effects of the core benzonitrile scaffold. The insights derived from such studies are crucial for guiding future synthesis and structure-activity relationship (SAR) analyses.

The following sections will detail the rationale behind the selection of these analogs, provide standardized protocols for key in vitro assays, and present a logical framework for interpreting the potential outcomes.

Structural Analogs for Comparative Analysis

The selection of appropriate comparators is critical for elucidating the specific contributions of functional groups to the overall activity of a molecule. The chosen analogs for this guide allow for a stepwise evaluation of the fluoro and methylsulfonyl groups.

  • 3-(Methylsulfonyl)benzonitrile: This analog lacks the fluorine atom but retains the methylsulfonyl group, albeit at a different position. A direct comparison with this compound would help to elucidate the impact of the fluorine substitution on biological activity. The methylsulfonyl group is known to be a key functional group in a variety of therapeutic agents, including anti-inflammatory, antibacterial, and antiviral drugs.[1]

  • 5-Fluoro-2-methylbenzonitrile: This compound shares the fluorinated benzonitrile core but replaces the methylsulfonyl group with a methyl group. Comparing it with the primary compound of interest will highlight the influence of the strongly electron-withdrawing sulfonyl moiety versus the electron-donating methyl group on the molecule's properties.

The logical relationship for this comparative study is visualized in the diagram below.

G A This compound (Target Compound) B 3-(Methylsulfonyl)benzonitrile (Analog 1: Lacks Fluorine) A->B Evaluate effect of Fluorine atom C 5-Fluoro-2-methylbenzonitrile (Analog 2: Lacks Sulfonyl Group) A->C Evaluate effect of Methylsulfonyl group cluster_0 MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 24-48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Corroboration in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing a detailed molecular fingerprint. This guide presents a comparative analysis of the spectroscopic characteristics of 5-Fluoro-2-(methylsulfonyl)benzonitrile, a compound of interest in medicinal chemistry, against structurally related analogues. The objective is to illustrate how subtle changes in molecular structure are manifested in distinct spectroscopic signatures, thereby reinforcing the principles of structural confirmation through data cross-referencing. Spectroscopic analysis is a critical component in chemical synthesis and drug development for the verification of molecular structure and purity[1].

For aromatic systems like substituted benzonitriles, these methods reveal how different functional groups influence the molecule's electronic environment, resulting in unique and predictable spectral patterns. This guide will delve into the interpretation of predicted and experimental spectroscopic data to build a confident structural assignment for our target molecule.

Compound Structures and Analytical Workflow

A logical workflow is essential for the comprehensive spectroscopic characterization of a novel compound. This involves a multi-technique approach to gather complementary data, leading to a robust structural confirmation.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_compounds Compounds for Analysis cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation and Confirmation Target This compound (Predicted Data) IR Infrared (IR) Spectroscopy Target->IR NMR NMR Spectroscopy (¹H and ¹³C) Target->NMR MS Mass Spectrometry (MS) Target->MS Analog1 2-(Methylsulfonyl)benzonitrile (Predicted Data) Analog1->IR Analog1->NMR Analog1->MS Analog2 5-Fluorobenzonitrile (Experimental Data) Analog2->IR Analog2->NMR Analog2->MS Analog3 Benzonitrile (Experimental Data) Analog3->IR Analog3->NMR Analog3->MS CrossReference Cross-Referencing Spectroscopic Data IR->CrossReference NMR->CrossReference MS->CrossReference Structure Structural Confirmation CrossReference->Structure

Caption: A generalized workflow for the spectroscopic characterization of a target compound and its analogues.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The nitrile (C≡N) stretching vibration is particularly informative, typically appearing as a sharp, intense band in the 2240-2220 cm⁻¹ region. The presence of other functional groups, such as the sulfonyl group (S=O), will also give rise to characteristic absorption bands.

Predicted and Experimental IR Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound C≡N stretch: ~2235 (predicted)S=O asymmetric stretch: ~1320 (predicted)S=O symmetric stretch: ~1150 (predicted)C-F stretch: ~1250 (predicted)
2-(Methylsulfonyl)benzonitrile C≡N stretch: ~2230 (predicted)S=O asymmetric stretch: ~1315 (predicted)S=O symmetric stretch: ~1145 (predicted)
5-Fluorobenzonitrile C≡N stretch: ~2230C-F stretch: ~1240
Benzonitrile C≡N stretch: 2229

Interpretation:

The nitrile stretch is a consistent feature across all compounds. For this compound, the presence of the methylsulfonyl group is expected to introduce strong absorption bands for the asymmetric and symmetric S=O stretching vibrations. The electronegative fluorine atom will result in a characteristic C-F stretching band. Comparing the predicted spectrum of the target compound with the experimental spectra of the analogues allows for the confident assignment of these key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. Chemical shifts, signal splitting patterns, and coupling constants are highly sensitive to the electronic effects of neighboring functional groups.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly diagnostic for substituted benzonitriles. The electron-withdrawing nature of the nitrile and methylsulfonyl groups, along with the electronegativity of the fluorine atom, will significantly influence the chemical shifts of the aromatic protons.

Predicted and Experimental ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethyl Protons
This compound ~8.2-7.8 (m, 3H) (predicted)~3.3 (s, 3H) (predicted)
2-(Methylsulfonyl)benzonitrile ~8.1-7.7 (m, 4H) (predicted)~3.2 (s, 3H) (predicted)
5-Fluorobenzonitrile ~7.7-7.3 (m, 4H)-
Benzonitrile 7.66 (d, J=7.7 Hz, 2H), 7.56 (t, J=7.4 Hz, 1H), 7.45 (t, J=7.7 Hz, 2H)-

Interpretation:

In this compound, the aromatic protons are expected to be shifted downfield due to the combined electron-withdrawing effects of the nitrile and methylsulfonyl groups. The fluorine atom will introduce complex splitting patterns (coupling) to the adjacent protons. The methyl protons of the sulfonyl group are predicted to appear as a sharp singlet around 3.3 ppm. By comparing these predicted values to the experimental data for the analogues, we can rationalize the observed chemical shifts and splitting patterns.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, and the nitrile carbon has a characteristic chemical shift.

Predicted and Experimental ¹³C NMR Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsNitrile Carbon (C≡N)Methyl Carbon
This compound ~165-115 (predicted)~117 (predicted)~45 (predicted)
2-(Methylsulfonyl)benzonitrile ~140-128 (predicted)~116 (predicted)~44 (predicted)
5-Fluorobenzonitrile ~163 (d), 134 (d), 120 (d), 118 (d), 113 (d)~118-
Benzonitrile 132.8, 132.0, 129.1, 118.9, 112.5118.9-

Interpretation:

The ¹³C NMR spectrum of this compound is expected to show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The nitrile carbon signal will be present in the typical region. The methyl carbon of the sulfonyl group will appear as a single peak. Comparing the predicted spectrum with the experimental data of the analogues helps in assigning the carbon signals and confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions.

Predicted and Experimental Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 201 (predicted)122 (M-SO₂CH₃)⁺, 102 (M-SO₂CH₃-HF)⁺ (predicted)
2-(Methylsulfonyl)benzonitrile 181 (predicted)102 (M-SO₂CH₃)⁺ (predicted)
5-Fluorobenzonitrile 121101 (M-HF)⁺, 94 (M-HCN)⁺
Benzonitrile 10376 (M-HCN)⁺

Interpretation:

The molecular ion peak in the mass spectrum of this compound is predicted to be at m/z 201, confirming its molecular weight. Key fragmentation pathways would likely involve the loss of the methylsulfonyl radical (•SO₂CH₃) and subsequent loss of HF. Comparing this predicted fragmentation pattern with the known fragmentation of the analogues provides strong evidence for the proposed structure.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate from a volatile solvent.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Data Acquisition: The instrument is typically scanned over a mass range of m/z 50-500. The electron energy is usually set to 70 eV.

Analytical_Process Analytical Process Overview Sample Compound Sample IR_Exp IR Spectroscopy Sample->IR_Exp NMR_Exp NMR Spectroscopy Sample->NMR_Exp MS_Exp Mass Spectrometry Sample->MS_Exp IR_Data IR Spectrum IR_Exp->IR_Data NMR_Data NMR Spectra (¹H & ¹³C) NMR_Exp->NMR_Data MS_Data Mass Spectrum MS_Exp->MS_Data Analysis Comparative Analysis & Interpretation IR_Data->Analysis NMR_Data->Analysis MS_Data->Analysis Conclusion Structural Confirmation Analysis->Conclusion

Caption: Overview of the analytical process from sample to structural confirmation.

Conclusion

The structural elucidation of a novel compound like this compound relies on the careful acquisition and interpretation of a suite of spectroscopic data. While direct experimental data for this specific molecule may be sparse, a robust structural hypothesis can be formulated through the predictive analysis of its expected spectroscopic features and cross-referencing with the established data of structurally similar compounds. This comparative approach not only builds confidence in the proposed structure but also deepens the understanding of structure-spectra relationships, a fundamental skill for researchers in the chemical and pharmaceutical sciences.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block in contemporary drug discovery, 5-Fluoro-2-(methylsulfonyl)benzonitrile is integral to the synthesis of novel therapeutic agents. Its unique chemical structure, featuring a nitrile, a sulfonyl group, and a fluorinated aromatic ring, imparts desirable properties for medicinal chemistry. However, these same functional groups necessitate a rigorous and informed approach to waste management. Improper disposal not only poses significant safety risks to laboratory personnel but also carries the potential for environmental contamination and regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and its associated waste streams. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, ensuring that researchers, scientists, and drug development professionals can manage this substance with confidence, expertise, and a deep-seated commitment to safety.

PART 1: Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its toxicological and chemical risks from its constituent functional groups and data on structurally similar molecules, such as other toxic nitriles.[1][2]

The nitrile group (-CN) is of primary concern. Organic nitriles can be toxic and may cause irritation to the skin, eyes, and respiratory system.[2][3] Ingestion or significant dermal absorption can potentially lead to more severe health effects. The sulfonyl (-SO2CH3) and fluoro (-F) groups contribute to the molecule's chemical stability, which means it is not readily biodegradable and requires robust disposal methods.

ParameterInformationSource
Chemical Name This compound[4]
CAS Number 1379097-18-3[4]
Anticipated Primary Hazards Potential for acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, and respiratory tract irritation.[2][5]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, lab coat, and in cases of dust generation, a NIOSH-approved respirator (e.g., N95).[3][6][7]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases. Nitriles can react with strong acids to release toxic gas.[3][8]
Primary Disposal Method High-temperature incineration at a licensed hazardous waste facility. Do not dispose of down the drain or in regular trash.[6][9]

PART 2: Immediate Safety and Spill Management

A proactive disposal plan must include protocols for accidental releases. In the event of a spill, the immediate priorities are to ensure personnel safety and prevent environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this work from within a chemical fume hood if safe to do so.[10]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.

  • Containment: Prevent the spill from spreading or entering any drains or waterways.[9][10]

  • Cleanup (Solid Spill): For solid spills, carefully sweep or scoop the material to avoid generating dust.[6][10] Place the collected material into a suitable, clearly labeled container for hazardous waste disposal.[2]

  • Cleanup (Liquid Spill): If the compound is dissolved in a solvent, absorb the spill with an inert, non-combustible material like vermiculite, sand, or a universal absorbent.[5][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials, including used absorbents and contaminated PPE, must be collected and disposed of as hazardous chemical waste.[10][11]

PART 3: Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste from the moment it is generated.[2]

Step 1: Waste Segregation at the Source Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[12][13]

  • Solid Waste: Collect unused, expired, or contaminated solid this compound in a dedicated solid hazardous waste container.[11]

  • Contaminated Lab Supplies: All materials that have come into direct contact with the compound, such as gloves, weigh boats, pipette tips, and absorbent pads, must be considered contaminated and disposed of as solid hazardous chemical waste.[10][11]

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a labeled container for hazardous liquid waste. It is imperative to segregate halogenated and non-halogenated solvent waste streams to comply with disposal facility requirements.[12]

  • Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[2]

Step 2: Container Selection and Labeling Waste containers must be compatible with the chemical, in good condition, and securely sealed when not in use.[13][14][15]

  • Compatibility: Use containers made of materials that will not react with or be degraded by the waste. The original product container is often a suitable choice.[12][14]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste."[13][15] The label must also clearly list all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[13] The date of accumulation should also be marked.[13]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) Laboratories must designate a specific location, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste.[13]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[15] A designated portion of a chemical fume hood is often an acceptable SAA.[13]

  • Storage Practices: Store containers in the SAA with lids securely fastened.[15] Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing.[13] For example, keep acidic waste separate from nitrile-containing waste.

Step 4: Final Disposal Route The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration.

  • Mechanism: Incineration in a specialized hazardous waste facility equipped with afterburners and scrubbers ensures the complete destruction of the molecule.[6][9]

  • Why Incineration? This method is necessary to break down the stable chemical structure and neutralize the hazardous functional groups. The high temperatures destroy the nitrile group, preventing the formation of highly toxic hydrogen cyanide. The scrubber systems are essential for neutralizing acidic gases like sulfur oxides (from the sulfonyl group) and hydrogen fluoride that are produced during combustion.[9]

  • Arranging Disposal: Do not attempt to dispose of this chemical yourself. Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed professional waste disposal service to pick up, transport, and destroy the hazardous waste in compliance with all federal, state, and local regulations.[6][14][16]

PART 4: Disposal Workflow Diagram

The following diagram provides a visual decision-making flowchart for the proper handling and disposal of waste streams containing this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Generation & Segregation cluster_1 Collection cluster_2 Storage cluster_3 Final Disposition A Waste Generation: This compound B What is the form of the waste? A->B C1 Solid Compound or Contaminated PPE/Debris B->C1 Solid C2 Solution in Solvent B->C2 Liquid C3 Contaminated Sharps (Glassware, Needles) B->C3 Sharps D1 Collect in Labeled Solid Hazardous Waste Container C1->D1 D2 Collect in Labeled Liquid Hazardous Waste Container (Segregate Halogenated/ Non-Halogenated) C2->D2 D3 Collect in Labeled Puncture-Proof Sharps Container C3->D3 E Securely close all containers. Store in designated Satellite Accumulation Area (SAA). Ensure segregation of incompatibles. D1->E D2->E D3->E F Contact Institutional EHS to arrange pickup by a licensed hazardous waste vendor. E->F G Final Disposal via High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

PART 5: Regulatory Context

All hazardous waste generation, storage, and disposal activities are regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] It is the responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of hazardous waste.[19] Adherence to the procedures outlined in this guide, in conjunction with your institution-specific policies, is essential for maintaining regulatory compliance.

References

Personal protective equipment for handling 5-Fluoro-2-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Fluoro-2-(methylsulfonyl)benzonitrile (CAS No. 1379097-18-3). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in your laboratory operations.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a compound that requires careful handling due to its potential health hazards. Safety data sheets for structurally similar fluorinated benzonitrile compounds consistently indicate that this chemical should be treated as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also presumed to cause skin and serious eye irritation.[2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate these risks.

The primary routes of exposure are dermal contact, inhalation of dust or aerosols, and accidental ingestion.[6] A thorough understanding of these risks informs every aspect of the handling and disposal protocol, ensuring that each step is a self-validating measure of protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile Gloves: Nitrile gloves are recommended due to their resistance to a broad range of chemicals.[2] For handling this solid compound, a standard disposable nitrile glove should suffice. Always double-glove if there is a risk of splash or extended handling. Gloves must be inspected before use and disposed of immediately if contaminated.[7]
Eye and Face Protection Safety Glasses with Side Shields or Goggles: These are mandatory to protect against dust particles and accidental splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
Skin and Body Protection Laboratory Coat: A standard laboratory coat should be worn at all times to protect against incidental contact.[4] Ensure the coat is fully buttoned.
Respiratory Protection Dust Mask (N95 or equivalent): When handling the solid compound outside of a certified chemical fume hood, a dust mask is essential to prevent inhalation of airborne particles. For any procedures that may generate significant dust or aerosols, work should be conducted within a fume hood.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.

Preparation:

  • Designated Work Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[2]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, waste containers, and spill cleanup materials, are readily accessible.

  • Review Safety Data Sheet (SDS): Although a specific SDS for this exact compound is not widely available, familiarize yourself with the SDS of similar compounds to understand the potential hazards.[8][9][10][11]

Handling:

  • Donning PPE: Put on your laboratory coat, followed by safety glasses or goggles, and then your nitrile gloves. If a dust mask is required, ensure it is properly fitted.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a spatula for transfers and avoid creating dust clouds.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

Post-Handling:

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove your gloves first, using a technique that avoids skin contact with the outer surface of the glove.[1] Then remove your lab coat and finally your eye protection. Wash your hands thoroughly with soap and water.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused or waste this compound, along with any contaminated items such as weigh boats, gloves, and paper towels, should be collected in a clearly labeled, sealed container for solid hazardous waste.[3][6]

  • Liquid Waste: If the compound is in a solvent, it should be collected in a separate, compatible, and clearly labeled container for hazardous liquid waste.[6] Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[6]

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.

DisposalWorkflow Start Waste Generation WasteType Is the waste solid or liquid? Start->WasteType SolidWaste Collect in a labeled, compatible solid hazardous waste container. WasteType->SolidWaste Solid LiquidWaste Collect in a labeled, compatible liquid hazardous waste container. WasteType->LiquidWaste Liquid ContainerFull Is the container full? SolidWaste->ContainerFull LiquidWaste->ContainerFull Store Store in designated Satellite Accumulation Area (SAA). ContainerFull->Store No Pickup Arrange for pickup by licensed hazardous waste vendor. ContainerFull->Pickup Yes Store->ContainerFull

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[3][6] For larger spills or spills of a solution, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.